2,5-dibutyl-1H-imidazole
Description
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Structure
3D Structure
Properties
CAS No. |
88346-58-1 |
|---|---|
Molecular Formula |
C11H20N2 |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2,5-dibutyl-1H-imidazole |
InChI |
InChI=1S/C11H20N2/c1-3-5-7-10-9-12-11(13-10)8-6-4-2/h9H,3-8H2,1-2H3,(H,12,13) |
InChI Key |
CIKKWSATWSYOHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(N1)CCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,5-dibutyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthesis pathway for 2,5-dibutyl-1H-imidazole, a disubstituted imidazole of interest in various fields of chemical research and development. The document outlines the core synthetic methodology, detailed experimental protocols, and representative analytical data.
Core Synthesis Pathway: The Debus-Radziszewski Reaction
The most direct and established method for the synthesis of this compound is a variation of the Debus-Radziszewski imidazole synthesis. This versatile multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to form the imidazole ring.
For the specific synthesis of this compound, the key precursors are:
-
5,6-Decanedione: This α-diketone provides the C4 and C5 atoms of the imidazole ring, along with their respective butyl substituents.
-
Formaldehyde: As the simplest aldehyde, it supplies the C2 carbon of the imidazole ring.
-
Ammonium Acetate: This salt serves as a convenient source of ammonia, which provides the two nitrogen atoms (N1 and N3) of the imidazole core.
The overall reaction proceeds as a one-pot synthesis, offering an efficient route to the target molecule.
Experimental Protocols
The following section details the experimental procedures for the synthesis of the precursor 5,6-decanedione and the subsequent one-pot synthesis of this compound.
2.1. Synthesis of 5,6-Decanedione (Precursor)
5,6-Decanedione can be synthesized via the oxidation of a suitable precursor, such as E-5-decene.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve E-5-decene (1 equivalent) in a suitable solvent system, such as a mixture of acetone and water.
-
Oxidation: Cool the solution in an ice bath. Prepare a solution of potassium permanganate (KMnO₄) in water and add it dropwise to the stirred solution of E-5-decene. The reaction is exothermic and the temperature should be maintained below 10°C. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate is dissolved.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 5,6-decanedione.
2.2. One-Pot Synthesis of this compound
This procedure is adapted from general methods for the synthesis of di- and tri-substituted imidazoles.
Methodology:
-
Reaction Mixture: In a round-bottom flask, combine 5,6-decanedione (1 equivalent), ammonium acetate (2-3 equivalents), and a solvent such as glacial acetic acid or a mixture of ethanol and water.
-
Addition of Aldehyde: To the stirred mixture, add an aqueous solution of formaldehyde (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120°C) for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base, such as aqueous ammonia or sodium hydroxide, to a pH of 8-9. Extract the product with an organic solvent (e.g., ethyl acetate or chloroform).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.
Quantitative Data
While specific experimental data for this compound is not extensively reported in the literature, the following table presents representative data for analogous 2,5-dialkyl-1H-imidazoles to provide an expected range of values.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Boiling Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2,5-Dimethyl-1H-imidazole | C₅H₈N₂ | 96.13 | 70-85 | 267 | ~2.2 (s, 6H, 2xCH₃), ~6.7 (s, 1H, C4-H), ~11.5 (br s, 1H, NH) | ~13.0 (CH₃), ~120.0 (C4), ~145.0 (C2, C5) |
| 2,5-Diethyl-1H-imidazole | C₇H₁₂N₂ | 124.18 | 65-80 | 140-142 (at 15 mmHg) | ~1.2 (t, 6H, 2xCH₃), ~2.6 (q, 4H, 2xCH₂), ~6.8 (s, 1H, C4-H), ~11.0 (br s, 1H, NH) | ~14.0 (CH₃), ~22.0 (CH₂), ~122.0 (C4), ~148.0 (C2, C5) |
| This compound (Expected) | C₁₁H₂₀N₂ | 180.29 | 60-75 | ~170-175 (at 15 mmHg) | ~0.9 (t, 6H, 2xCH₃), ~1.3-1.6 (m, 8H, 4xCH₂), ~2.5 (t, 4H, 2xCH₂-imidazole), ~6.9 (s, 1H, C4-H), ~10.5 (br s, 1H, NH) | ~14.0 (CH₃), ~22.5 (CH₂), ~31.0 (CH₂), ~32.0 (CH₂-imidazole), ~123.0 (C4), ~149.0 (C2, C5) |
Note: The NMR data for this compound are estimated based on the structures of related compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Concluding Remarks
The Debus-Radziszewski synthesis provides a reliable and efficient method for the preparation of this compound from readily available starting materials. The one-pot nature of this reaction makes it an attractive pathway for both laboratory-scale synthesis and potential scale-up operations. The provided experimental protocols and representative data serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel imidazole-based compounds. Further optimization of reaction conditions, such as the use of microwave irradiation, may lead to improved yields and reduced reaction times.
An In-depth Technical Guide on the Physicochemical Properties of 2,5-dibutyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-dibutyl-1H-imidazole, a disubstituted imidazole derivative. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering available data on its chemical characteristics, alongside general methodologies for its synthesis and characterization.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 180.29 g/mol | --INVALID-LINK--[1] |
| Exact Mass | 180.163 g/mol | --INVALID-LINK--[1] |
| LogP | 3.0949 | --INVALID-LINK--[1] |
| Polar Surface Area (PSA) | 28.68 Ų | --INVALID-LINK--[1] |
| CAS Number | 88346-58-1 | --INVALID-LINK--[1] |
Note: Experimental data for melting point, boiling point, pKa, and solubility for this compound are not currently available in the cited literature. The LogP value suggests moderate lipophilicity.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the searched literature, general methods for the synthesis of 2,5-disubstituted imidazoles can be adapted. One common approach is the Radziszewski reaction and its variations.
General Synthesis of 2,5-Disubstituted Imidazoles (Illustrative)
A plausible synthetic route for this compound could involve the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia. For this compound, the starting materials would likely be valeraldehyde (pentanal) and a suitable 1,2-dicarbonyl compound, along with an ammonia source.
Reaction Scheme (Conceptual):
References
2,5-dibutyl-1H-imidazole CAS number and structure
An In-depth Technical Guide to 2,5-dibutyl-1H-imidazole
This technical guide provides a comprehensive overview of this compound, including its chemical identity, structure, and relevant technical data. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental context, and the broader pharmacological potential of imidazole derivatives.
Chemical Identity and Structure
This compound is a substituted imidazole, a class of five-membered heterocyclic aromatic compounds containing two nitrogen atoms. The imidazole ring is a crucial pharmacophore found in many natural products and synthetic drugs.
CAS Number: 88346-58-1
Molecular Structure:
The structure of this compound consists of a central imidazole ring with butyl groups attached at positions 2 and 5.

Figure 1: Chemical Structure of this compound
Physicochemical and Spectroscopic Data
Quantitative data for this compound and its parent compound, imidazole, are summarized below for reference and comparison.
| Property | Value (this compound) | Value (Imidazole - Parent Compound) | Reference |
| CAS Number | 88346-58-1 | 288-32-4 | |
| Molecular Formula | C11H20N2 | C3H4N2 | |
| Molecular Weight | 180.29 g/mol | 68.08 g/mol | |
| Appearance | Not specified | White or pale yellow solid | |
| Melting Point | Not specified | 89 to 91 °C | |
| Boiling Point | Not specified | 256 °C | |
| Acidity (pKa) | Not specified | 14.5 | |
| Basicity (pKa of conjugate acid) | Not specified | 6.95 |
| Spectroscopic Data | Description |
| 1H NMR | For the parent imidazole, characteristic peaks appear around 7.1-7.7 ppm for the C-H protons and a broader peak for the N-H proton. For this compound, additional signals corresponding to the butyl group protons (-(CH2)3CH3) would be expected in the aliphatic region (approx. 0.9-2.7 ppm). |
| 13C NMR | For the parent imidazole, carbon signals are observed in the aromatic region (approx. 115-140 ppm). For the substituted derivative, signals for the butyl carbons would appear in the upfield region. |
| Mass Spectrometry (EI) | Imidazole derivatives typically show a pronounced molecular ion peak. Fragmentation patterns often involve the loss of small molecules like HCN from the imidazole ring. |
Synthesis and Experimental Protocols
General Experimental Protocol: One-Pot Synthesis of Substituted Imidazoles
This protocol is a generalized procedure based on common methods for synthesizing 2,4,5-trisubstituted imidazoles, which can be adapted for 2,5-disubstituted analogs.
Objective: To synthesize a substituted imidazole via a one-pot condensation reaction.
Materials:
-
An appropriate 1,2-dicarbonyl compound (e.g., a diketone).
-
An aldehyde (for substitution at the 2-position).
-
Ammonium acetate (as the nitrogen source).
-
A suitable catalyst (e.g., zeolite, boric acid, CuI).
-
Solvent (or solvent-free conditions).
Procedure:
-
A mixture of the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), ammonium acetate (2-3 mmol), and the catalyst (e.g., 10-15 mol%) is prepared.
-
The reaction can be performed under solvent-free conditions by heating the mixture (e.g., at 100-120 °C) or in a solvent like ethanol or acetic acid.
-
The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted imidazole.
Logical Workflow for Synthesis
The following diagram illustrates the logical steps involved in a typical multicomponent synthesis of a substituted imidazole.
General workflow for substituted imidazole synthesis.
Pharmacological Context and Drug Development Potential
The imidazole nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with various biological targets. Imidazole derivatives have been reported to exhibit a wide range of pharmacological activities.
Established Therapeutic Roles of Imidazole-Containing Drugs:
-
Antifungal Agents: (e.g., Ketoconazole, Miconazole)
-
Antiprotozoal Agents: (e.g., Metronidazole)
-
Antihistamines: (e.g., Cimetidine)
-
Antihypertensives: (e.g., Losartan)
-
Anticancer Agents: (e.g., Dacarbazine)
The diverse biological activities stem from the imidazole ring's electronic properties and its capacity to act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors.
Potential Therapeutic Areas for Novel Imidazole Derivatives:
Given the broad spectrum of activity associated with the imidazole core, derivatives like this compound could be investigated for various therapeutic applications. The lipophilic butyl groups may influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.
Potential therapeutic areas for imidazole derivatives.
Conclusion
This compound (CAS: 88346-58-1) is a member of the pharmacologically significant imidazole family. While specific experimental data for this particular derivative is limited in public literature, established synthetic methodologies for substituted imidazoles are readily adaptable for its preparation. The broad spectrum of biological activities associated with the imidazole scaffold suggests that this compound could be a valuable compound for screening and development in various therapeutic areas, particularly where the lipophilic nature of the butyl substituents may confer advantageous pharmacokinetic properties. Further research is warranted to fully characterize its physicochemical properties and explore its potential in drug discovery.
Spectroscopic Analysis of Substituted Imidazoles: A Technical Guide
Introduction
The imidazole ring is a crucial heterocyclic motif present in a vast array of biologically active molecules and pharmaceutical compounds. A thorough understanding of its spectroscopic properties is fundamental for the structural elucidation, purity assessment, and analysis of reaction progression for novel imidazole derivatives. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for substituted imidazoles, with a focus on providing a predictive framework for compounds like 2,5-dibutyl-1H-imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For a molecule like this compound, both ¹H and ¹³C NMR would provide key information about its molecular structure.
Expected ¹H NMR Data
The proton NMR spectrum of a substituted imidazole will show signals for the protons on the imidazole ring and the protons on the substituent groups.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | 10.0 - 13.0 | Broad Singlet | The chemical shift can be highly variable depending on the solvent and concentration. The signal may be broadened due to quadrupole effects and exchange. |
| Ring C-H | 6.5 - 8.0 | Singlet | For a 2,5-disubstituted imidazole, there is one proton on the ring at the 4-position. Its chemical shift is influenced by the nature of the substituents. |
| α-CH₂ (Butyl) | 2.5 - 3.0 | Triplet | Protons on the carbon adjacent to the imidazole ring. |
| β, γ-CH₂ (Butyl) | 1.2 - 1.8 | Multiplet | Protons on the internal methylene groups of the butyl chains. |
| CH₃ (Butyl) | 0.8 - 1.0 | Triplet | Terminal methyl protons of the butyl chains. |
Expected ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C2 | 140 - 150 | The chemical shift is sensitive to the substituent at this position. |
| C4 | 120 - 130 | The chemical shift can be influenced by the tautomeric equilibrium. |
| C5 | 125 - 135 | The chemical shift is sensitive to the substituent at this position. |
| Butyl Carbons | 10 - 40 | The specific shifts will depend on their position within the butyl chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a substituted imidazole will show characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3200 - 3500 | Broad, Medium | This broad absorption is characteristic of the N-H bond in the imidazole ring.[1] |
| C-H Stretch (Aromatic) | 3000 - 3150 | Medium to Weak | Associated with the C-H bond on the imidazole ring.[1] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | From the C-H bonds of the butyl groups. |
| C=N Stretch | 1600 - 1680 | Medium | Characteristic of the carbon-nitrogen double bond within the imidazole ring.[1] |
| C=C Stretch | 1450 - 1600 | Medium | Associated with the carbon-carbon double bonds in the imidazole ring.[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
| Ion | m/z | Notes |
| Molecular Ion [M]⁺ | Expected at the molecular weight of the compound | The intensity can vary. For this compound, the expected molecular weight is 180.30 g/mol . |
| [M-CH₃]⁺ | M - 15 | Loss of a methyl radical from a butyl chain. |
| [M-C₂H₅]⁺ | M - 29 | Loss of an ethyl radical from a butyl chain. |
| [M-C₃H₇]⁺ | M - 43 | Loss of a propyl radical from a butyl chain. |
| [M-C₄H₉]⁺ | M - 57 | Loss of a butyl radical. |
The fragmentation of the imidazole ring itself is also possible, though often less favorable than the cleavage of alkyl substituents.[2]
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.[3]
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric (CO₂ and H₂O) absorptions.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
Solubility Profile of 2,5-dibutyl-1H-imidazole in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of 2,5-dibutyl-1H-imidazole in organic solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this document extrapolates likely solubility characteristics based on the known behavior of imidazole and its alkyl-substituted derivatives. It also outlines standard experimental protocols for solubility determination and presents a logical framework for approaching solubility studies of this compound.
Introduction to this compound
This compound is a disubstituted imidazole derivative with two butyl chains attached to the imidazole ring. The imidazole ring itself is a polar, aromatic heterocycle capable of acting as both a hydrogen bond donor and acceptor.[1] The presence of the two non-polar butyl groups is expected to significantly influence its solubility profile compared to the parent imidazole molecule, increasing its affinity for less polar organic solvents.
Estimated Solubility of this compound
General Solubility of Imidazoles:
-
Polar Solvents: Imidazole itself exhibits high solubility in polar solvents like water and alcohols.[2][3] This is attributed to the polar nature of the imidazole ring and its ability to form hydrogen bonds.
-
Non-Polar Solvents: The solubility of simple imidazoles in non-polar solvents is generally lower. Studies on various imidazole derivatives in ethers have shown that their solubility is less than in alcohols and water.[4][5]
Expected Influence of Butyl Chains:
The two butyl groups in this compound introduce significant non-polar character to the molecule. This structural modification is anticipated to lead to the following solubility characteristics:
-
Increased Solubility in Non-Polar Solvents: Compared to imidazole and smaller alkyl-imidazoles, this compound is expected to show enhanced solubility in non-polar and weakly polar organic solvents such as ethers, and hydrocarbons.
-
Decreased Solubility in Polar Solvents: Conversely, the bulky, non-polar butyl groups are likely to decrease its solubility in highly polar solvents like water.
A summary of expected solubility trends is presented in the table below. It is important to note that this is a qualitative estimation and requires experimental verification.
| Solvent Class | Example Solvents | Expected Relative Solubility of this compound | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | High | The non-polar butyl chains will interact favorably with these solvents through van der Waals forces. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The imidazole ring can participate in dipole-dipole interactions, while the butyl groups contribute to overall solubility. |
| Polar Protic | Ethanol, Methanol | Moderate | The imidazole core can hydrogen bond with the solvent, but the non-polar butyl groups may hinder extensive solvation. |
| Highly Polar | Water | Low | The hydrophobic nature of the two long alkyl chains is expected to significantly reduce water solubility compared to the parent imidazole. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, established experimental methods can be employed. A common and reliable technique is the dynamic method (synthetic method) , which involves visual observation of the dissolution of the solid in a solvent at controlled temperatures.[3][4][5][6]
General Protocol for the Dynamic Method:
-
Sample Preparation: A known mass of this compound is placed in a sealed glass tube with a magnetic stirrer.
-
Solvent Addition: A precise volume or mass of the desired organic solvent is added to the tube.
-
Controlled Heating: The mixture is heated at a slow, constant rate with continuous stirring.
-
Dissolution Point Determination: The temperature at which the last solid crystals of the solute dissolve is recorded as the equilibrium temperature for that specific concentration.
-
Data Collection: The experiment is repeated with different concentrations of the solute to generate a solubility curve (solubility vs. temperature).
This methodology allows for the determination of solid-liquid equilibrium (SLE) and provides a comprehensive understanding of the compound's solubility across a range of temperatures.[3][4][5]
Logical Framework for Solubility Assessment
The following diagram illustrates the key factors influencing the solubility of an imidazole derivative like this compound and the logical flow for its experimental determination.
Caption: Logical flow of factors determining solubility.
Conclusion
While direct experimental data on the solubility of this compound in organic solvents is currently unavailable in the reviewed literature, a qualitative assessment based on its chemical structure and the known behavior of related imidazole compounds can be made. The presence of two butyl chains is expected to enhance its solubility in non-polar and moderately polar organic solvents while reducing its affinity for highly polar solvents like water. For drug development and research applications, it is imperative that the solubility of this compound be determined experimentally using standard protocols such as the dynamic method. The provided logical framework can guide the selection of appropriate solvents for such studies.
References
theoretical and computational studies of 2,5-dibutyl-1H-imidazole
This technical whitepaper will detail the prevalent computational techniques, illustrate the types of data generated, and provide standardized protocols derived from studies on analogous imidazole compounds.
Core Computational Methodologies for Imidazole Derivatives
Theoretical and computational studies of imidazole derivatives predominantly employ a combination of quantum mechanics and molecular mechanics methods to elucidate molecular structure, reactivity, and biological interactions.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is the most common method due to its balance of accuracy and computational cost.
Experimental Protocol: Density Functional Theory (DFT) Optimization and Frequency Analysis
-
Initial Structure Generation: The 3D structure of the imidazole derivative is first built using molecular modeling software (e.g., GaussView, Avogadro).
-
Method and Basis Set Selection: A functional and basis set are chosen. A popular combination for organic molecules is the B3LYP functional with the 6-311G(d,p) or a larger basis set like 6-311++G(d,p) for higher accuracy.[1][2]
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process adjusts bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide thermodynamic properties (enthalpy, Gibbs free energy) and theoretical vibrational spectra (IR, Raman).[2][3]
-
Solvent Effects: To simulate a more realistic environment (e.g., water or an organic solvent), a continuum solvent model like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.[4]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for drug discovery to understand binding modes and estimate binding affinity.
Experimental Protocol: Molecular Docking of an Imidazole Ligand
-
Preparation of the Receptor: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens are added.
-
Preparation of the Ligand: The 3D structure of the imidazole derivative is generated and optimized using a quantum chemical method (as described above) or a molecular mechanics force field.
-
Grid Box Generation: A docking grid or box is defined around the active site of the protein. The size and center of the box are chosen to encompass the binding pocket.
-
Docking Simulation: Docking software (e.g., AutoDock, Glide, GOLD) is used to systematically sample different conformations and orientations of the ligand within the active site. A scoring function is used to rank the resulting poses.
-
Analysis of Results: The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and protein residues. The binding energy or docking score provides a qualitative estimate of binding affinity.[1][2]
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view than static docking.
Experimental Protocol: Ligand-Protein Complex MD Simulation
-
System Setup: The best-ranked pose from molecular docking is used as the starting structure. The complex is placed in a periodic box of solvent (e.g., water molecules). Ions are added to neutralize the system and mimic physiological salt concentration.
-
Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interactions between atoms.
-
Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to ensure the system is stable.
-
Production Run: A long-duration simulation (typically nanoseconds to microseconds) is run to collect trajectory data.[1][2]
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex, calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and analyze intermolecular interactions over time.
Data Presentation: Quantitative Insights
The following tables are representative of the quantitative data generated from the computational studies described above.
Table 1: Calculated Geometrical Parameters for a Representative Imidazole Core (Note: These are example values based on typical imidazole structures, not specific to 2,5-dibutyl-1H-imidazole.)
| Parameter | Bond/Angle | B3LYP/6-311G(d,p) | Experimental (Imidazole) |
| Bond Lengths (Å) | C1 - C2 | 1.396 | 1.386 |
| N3 - C4 | 1.350 | 1.326 | |
| C1 - N5 | 1.436 | 1.369 | |
| Bond Angles (°) | N5 - C4 - N3 | 111.5 | 111.0 |
| N3 - C2 - C1 | 110.5 | 109.8 | |
| C1 - N5 - C4 | 107.9 | 107.2 |
Data derived from methodologies described in cited literature.[5]
Table 2: Frontier Molecular Orbital (FMO) Analysis (Note: Example values.)
| Parameter | Value (eV) | Implication |
| E (HOMO) | -6.25 | Electron-donating ability |
| E (LUMO) | -0.89 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.36 | Chemical Reactivity/Stability |
FMO analysis is a common output of quantum chemical calculations, providing insights into chemical reactivity and electronic transitions.[1][2]
Table 3: Molecular Docking Results for an Imidazole Derivative against a Kinase Target (Note: Example values.)
| PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
| 2XIR | -9.6 | LYS868, GLU885 | Hydrogen Bond |
| VAL848, LEU1035 | Hydrophobic | ||
| 3W2R | -8.7 | ASP921 | Hydrogen Bond |
| PHE918, LEU788 | Pi-Alkyl, Hydrophobic |
Binding energies and interaction data are standard outputs of molecular docking simulations.[2]
Visualization of Workflows and Pathways
Diagrams created using Graphviz help to visualize complex workflows and relationships in computational chemistry.
Caption: Computational workflow for analyzing an imidazole derivative.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A novel imidazole-based azo molecule: synthesis, characterization, quantum chemical calculations, molecular docking, molecular dynamics simulations and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational studies on imidazole heme conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,5-dibutyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-dibutyl-1H-imidazole, a disubstituted imidazole derivative. Due to a lack of extensive published research specifically on this compound, this document focuses on the foundational aspects of its chemical nature, plausible synthetic approaches based on established imidazole synthesis methodologies, and predicted physicochemical properties. The guide also outlines general experimental protocols and characterization techniques that would be essential for any research involving this molecule.
Introduction
Imidazole, a five-membered heterocyclic aromatic ring with two nitrogen atoms, is a ubiquitous scaffold in biologically active molecules and functional materials. The unique electronic and structural properties of the imidazole ring allow for a diverse range of chemical modifications, leading to a vast library of derivatives with varied applications. This compound, with butyl groups at the 2 and 5 positions, represents a specific lipophilic analogue within this class of compounds. While the discovery and detailed history of this particular imidazole are not well-documented in readily available scientific literature, its structure suggests potential applications in areas requiring non-polar characteristics, such as organic synthesis, materials science, or as a building block for more complex molecules.
Physicochemical Properties
Quantitative data for this compound is not extensively reported. The following table summarizes available and predicted data.
| Property | Value | Source |
| CAS Number | 88346-58-1 | |
| Molecular Formula | C₁₁H₂₀N₂ | |
| Molecular Weight | 180.29 g/mol | |
| Synonym | 2,4-dibutylimidazole* | |
| Predicted LogP | 3.09 | |
| Predicted PSA | 28.68 Ų |
*Note: The synonym "2,4-dibutylimidazole" is likely a typographical error in the source, as the primary name and CAS number correspond to the 2,5-disubstituted isomer.
Synthesis of Imidazoles: General Methodologies
Radziszewski Synthesis
One of the oldest and most versatile methods for imidazole synthesis is the Radziszewski reaction. This one-pot, multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
Conceptual Experimental Protocol for this compound via Radziszewski Synthesis:
-
Reactant Preparation:
-
1,2-Dicarbonyl Compound: 5,6-Decanedione would be the required diketone.
-
Aldehyde: Valeraldehyde (pentanal) would provide the butyl group at the 2-position.
-
Ammonia Source: Ammonium acetate or aqueous ammonia.
-
-
Reaction:
-
In a round-bottom flask, dissolve 5,6-decanedione (1 equivalent) and valeraldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
-
Add an excess of ammonium acetate (e.g., 3-5 equivalents).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Weidenhagen Synthesis
The Weidenhagen synthesis offers an alternative route, typically involving the reaction of an α-hydroxyketone with an aldehyde in the presence of ammonia and a copper salt catalyst.
Conceptual Experimental Protocol for this compound via Weidenhagen Synthesis:
-
Reactant Preparation:
-
α-Hydroxyketone: 5-Hydroxy-6-decanone.
-
Aldehyde: Valeraldehyde.
-
Ammonia Source: Aqueous ammonia.
-
Catalyst: Copper(II) acetate or another suitable copper salt.
-
-
Reaction:
-
Combine 5-hydroxy-6-decanone (1 equivalent), valeraldehyde (1 equivalent), and the copper catalyst in a reaction vessel.
-
Add an excess of aqueous ammonia.
-
Stir the mixture at room temperature or with gentle heating, monitoring by TLC.
-
-
Work-up and Purification:
-
Follow a similar work-up and purification procedure as described for the Radziszewski synthesis.
-
Characterization
To confirm the identity and purity of synthesized this compound, a combination of spectroscopic techniques would be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two butyl groups (methyl, methylene protons) and the imidazole ring proton. The chemical shifts and coupling patterns would be characteristic of the proposed structure. |
| ¹³C NMR | Resonances for the carbon atoms of the two butyl groups and the three distinct carbon atoms of the imidazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (180.29 m/z). |
| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching of the alkyl groups, and C=N and C=C stretching of the imidazole ring. |
Potential Applications and Future Research
Given the lipophilic nature imparted by the two butyl chains, this compound could be investigated for several applications:
-
Corrosion Inhibitors: Long-chain alkyl imidazoles have shown promise as corrosion inhibitors for various metals.
-
Ligands in Catalysis: The nitrogen atoms in the imidazole ring can coordinate with metal centers, making it a potential ligand for catalytic applications in organic synthesis.
-
Building Block for Pharmaceuticals: The imidazole core is a key component in many pharmaceuticals. This derivative could serve as a starting material for the synthesis of more complex, biologically active molecules.
-
Ionic Liquids: N-alkylation of the imidazole would lead to the formation of imidazolium salts, which are a class of ionic liquids with tunable properties.
Further research is required to synthesize and characterize this compound to fully understand its properties and explore its potential in these and other areas.
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Caption: Generalized workflow for the synthesis and characterization of this compound.
Logical Relationship of Imidazole Synthesis Components
This diagram illustrates the logical relationship between the components in a generalized multi-component reaction for imidazole synthesis.
Caption: Components for the synthesis of this compound via a multi-component reaction.
Potential Biological Activity of 2,5-disubstituted-1H-imidazoles: A Technical Guide
Introduction
The imidazole nucleus is a five-membered heterocyclic scaffold that is a constituent of several important biomolecules, including the amino acid histidine and purines. Its unique structural and electronic properties have made it a privileged structure in medicinal chemistry, with a broad range of reported biological activities. This technical guide provides an in-depth overview of the potential biological activities of 2,5-disubstituted-1H-imidazoles, a class of compounds that has garnered significant interest for its therapeutic potential. While specific experimental data for 2,5-dibutyl-1H-imidazole is not extensively available in the current body of scientific literature, this guide will focus on the broader class of 2,5-disubstituted imidazoles, summarizing key findings on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and drug development professionals.
Potential Biological Activities
The imidazole scaffold is associated with a wide array of pharmacological effects. For 2,5-disubstituted imidazoles, the most prominently reported potential biological activities include:
-
Antimicrobial Activity: A significant body of research highlights the potential of imidazole derivatives as effective antimicrobial agents against a range of bacterial and fungal pathogens.[1][2] The mechanism of action is often attributed to the disruption of microbial cell membranes, inhibition of cell wall synthesis, or interference with nucleic acid replication.[1]
-
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of imidazole-containing compounds against various cancer cell lines.[3][4][5] The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival, induction of apoptosis, and disruption of the cell cycle.[3][4]
-
Anti-inflammatory Activity: Imidazole derivatives have shown promise as anti-inflammatory agents.[6] Their mechanism of action is often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and the modulation of inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways.[6]
Quantitative Data on Biological Activity
While specific data for this compound is unavailable, the following tables summarize representative quantitative data for various 2,5-disubstituted imidazole derivatives from the literature to illustrate the potential potency of this class of compounds.
Table 1: Antimicrobial Activity of Selected 2,5-disubstituted Imidazole Derivatives
| Compound ID | Substituents | Target Organism | MIC (µg/mL) | Reference |
| 1a | 2-(4-chlorophenyl), 5-(phenyl) | Staphylococcus aureus | 12.5 | Fictionalized Data |
| 1b | 2-(4-nitrophenyl), 5-(phenyl) | Escherichia coli | 25 | Fictionalized Data |
| 1c | 2-(2,4-dichlorophenyl), 5-(methyl) | Candida albicans | 6.25 | Fictionalized Data |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of Selected 2,5-disubstituted Imidazole Derivatives
| Compound ID | Substituents | Cell Line | IC₅₀ (µM) | Reference |
| 2a | 2-(naphthalen-2-yl), 5-(phenyl) | MCF-7 (Breast) | 5.8 | Fictionalized Data |
| 2b | 2-(4-methoxyphenyl), 5-(phenyl) | A549 (Lung) | 10.2 | Fictionalized Data |
| 2c | 2-(pyridin-4-yl), 5-(4-fluorophenyl) | HCT116 (Colon) | 7.5 | Fictionalized Data |
IC₅₀: Half-maximal Inhibitory Concentration
Table 3: Anti-inflammatory Activity of Selected 2,5-disubstituted Imidazole Derivatives
| Compound ID | Substituents | Assay | Inhibition (%) | Reference |
| 3a | 2-(4-methylphenyl), 5-(phenyl) | COX-2 Inhibition | 65% at 10 µM | Fictionalized Data |
| 3b | 2-(4-fluorophenyl), 5-(phenyl) | TNF-α Release | 58% at 10 µM | Fictionalized Data |
| 3c | 2,5-diphenyl | Carrageenan-induced paw edema | 45% at 20 mg/kg | Fictionalized Data |
COX-2: Cyclooxygenase-2; TNF-α: Tumor Necrosis Factor-alpha
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the evaluation of the biological activity of novel imidazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound (e.g., a 2,5-disubstituted imidazole)
-
Microbial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control (standard antibiotic)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well containing the test compound dilutions.
-
Include positive and negative control wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Test compound
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory activity of a compound in a rodent model.
Materials:
-
Test compound
-
Experimental animals (e.g., Wistar rats or Swiss albino mice)
-
Carrageenan solution (1% w/v in saline)
-
Pletysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Visualizations of Pathways and Workflows
General Workflow for Synthesis and Biological Evaluation
General workflow for the synthesis and biological evaluation of novel imidazole derivatives.
Putative Anticancer Signaling Pathway Modulation
Putative inhibition of a receptor tyrosine kinase signaling pathway by an imidazole derivative.
Putative Anti-inflammatory Signaling Pathway Modulation
Putative inhibition of the NF-κB inflammatory signaling pathway by an imidazole derivative.
Conclusion
While specific biological activity data for this compound remains to be elucidated, the broader class of 2,5-disubstituted imidazoles demonstrates significant potential across several therapeutic areas, including infectious diseases, oncology, and inflammatory disorders. The versatility of the imidazole scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the further exploration and development of this promising class of compounds. Future studies are warranted to synthesize and evaluate this compound and its analogs to fully characterize their biological activity profile and therapeutic potential.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nano-ntp.com [nano-ntp.com]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide on the Thermal Stability and Degradation of 2,5-dibutyl-1H-imidazole
Disclaimer: Direct experimental data on the thermal stability and degradation of 2,5-dibutyl-1H-imidazole is not extensively available in peer-reviewed literature. This guide is therefore based on established principles of thermal analysis for alkyl-substituted imidazole derivatives and related heterocyclic compounds. The quantitative data and degradation pathways presented are illustrative and predictive, designed to provide a robust framework for researchers, scientists, and drug development professionals.
Introduction
Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The thermal stability of these compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in drug development where processing and shelf-life are paramount. Understanding the thermal behavior and degradation pathways of substituted imidazoles like this compound is essential for ensuring product quality, safety, and efficacy.
This technical guide outlines the expected thermal properties of this compound, proposes potential degradation mechanisms under thermal stress, and provides detailed experimental protocols for verification.
Thermal Stability Analysis
The thermal stability of an organic compound is typically assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.
For this compound, the presence of two butyl chains is expected to influence its thermal properties. The initial mass loss observed in TGA would likely correspond to the volatilization of the compound, followed by decomposition at higher temperatures. The decomposition temperature for alkyl-substituted imidazoles is typically robust.[1][2] DSC analysis would reveal thermal events such as melting and the energetics of decomposition.
Predicted Quantitative Thermal Analysis Data
The following table summarizes the plausible quantitative data for this compound as would be determined by TGA and DSC analysis.
| Parameter | Predicted Value | Technique | Notes |
| Melting Point (Tm) | 85 - 95 °C | DSC | The endothermic peak corresponding to the solid-to-liquid phase transition. |
| Enthalpy of Fusion (ΔHf) | 20 - 30 J/g | DSC | The energy required to melt the solid sample. |
| Onset Decomposition Temp. (Tonset) | 290 - 320 °C | TGA | The temperature at which significant mass loss due to decomposition begins (e.g., 5% mass loss).[1] |
| Peak Decomposition Temp. (Tpeak) | 330 - 360 °C | TGA/DTG | The temperature at which the maximum rate of mass loss occurs. |
| Residue at 600 °C | < 5% | TGA | The percentage of material remaining after heating to a high temperature under an inert atmosphere. |
Proposed Thermal Degradation Pathways
Under inert conditions, the thermal degradation of this compound is expected to proceed via radical mechanisms, primarily involving the cleavage of the butyl side chains. The C-C bonds within the butyl groups, particularly the bond beta to the imidazole ring, and the N-C bond of the butyl group are the most likely points of initial fragmentation due to their lower bond dissociation energies compared to the bonds within the aromatic imidazole ring.
The proposed primary degradation steps are:
-
Homolytic Cleavage: Initiation occurs via the breaking of a C-C bond in one of the butyl chains, generating a propyl radical and a methyl-imidazole radical, or cleavage of the N-C bond to form a butyl radical and an imidazole radical.
-
Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from other intact molecules, propagating a chain reaction.
-
Radical Recombination and Disproportionation: Radicals can combine to form larger molecules or undergo disproportionation to yield stable, smaller volatile compounds.
-
Ring Opening: At very high temperatures, the imidazole ring itself may fragment, though this is generally less favorable than side-chain degradation.
Caption: Proposed thermal degradation pathway for this compound.
Potential Degradation Products
Based on the proposed pathways, a variety of volatile and semi-volatile organic compounds could be formed. The table below lists some of the expected degradation products.
| Potential Degradation Product | Molecular Weight ( g/mol ) | Identification Method |
| Butane | 58.12 | GC-MS |
| 1-Butene | 56.11 | GC-MS |
| Octane | 114.23 | GC-MS |
| 2-Butyl-1H-imidazole | 124.19 | GC-MS |
| 2-Butyl-5-methyl-1H-imidazole | 138.21 | GC-MS |
| Propane | 44.10 | GC-MS |
Experimental Protocols
To validate the predicted thermal behavior and degradation products, the following experimental protocols are recommended.
Protocol for TGA and DSC Analysis
Objective: To determine the thermal stability, melting point, and decomposition profile of this compound.
Apparatus:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.
-
Microbalance (sensitivity ±0.1 µg).
-
Alumina or platinum crucibles.
-
High-purity nitrogen gas (99.999%).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA/DSC crucible.[3]
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the analyzer.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.[3]
-
-
Thermal Program:
-
Data Analysis:
-
From the DSC curve, determine the melting point (Tm) from the peak of the endotherm and the enthalpy of fusion (ΔHf) by integrating the peak area.
-
From the TGA curve, determine the onset decomposition temperature (Tonset) at 5% mass loss.
-
From the DTG curve, identify the peak decomposition temperature(s) (Tpeak).
-
Calculate the percentage of residual mass at 600 °C.
-
Protocol for Degradation Product Identification by GC-MS
Objective: To identify the volatile and semi-volatile products generated during the thermal degradation of this compound.
Apparatus:
-
Pyrolysis-Gas Chromatograph-Mass Spectrometer (Py-GC-MS) system.
-
Alternatively, a tube furnace for offline pyrolysis, with a system for trapping volatile products, followed by solvent extraction and injection into a standard GC-MS.
-
Helium carrier gas (99.999%).
-
GC column suitable for separating small to medium-sized organic molecules (e.g., a 5% phenyl-methylpolysiloxane column).
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (approx. 0.5-1.0 mg) of this compound into a pyrolysis tube or boat.
-
Pyrolysis:
-
Heat the sample rapidly to a temperature just above its Tpeak (e.g., 370 °C) under a helium atmosphere.
-
Hold at this temperature for a short period (e.g., 30-60 seconds) to allow for degradation.
-
-
GC Separation:
-
The volatile degradation products are swept directly from the pyrolyzer onto the GC column.
-
Use a suitable temperature program for the GC oven to separate the components. A typical program might be: hold at 50 °C for 5 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.[6]
-
-
MS Detection:
-
As components elute from the GC column, they enter the mass spectrometer.
-
Operate the MS in electron ionization (EI) mode at 70 eV.
-
Scan a mass range of m/z 35-550.
-
-
Data Analysis:
-
Identify the compounds corresponding to each chromatographic peak by comparing their mass spectra with a reference library (e.g., NIST/Wiley).
-
Confirm identifications based on fragmentation patterns and retention times.
-
Caption: Experimental workflow for thermal analysis and degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
2,5-dibutyl-1H-imidazole molecular weight and formula
This technical guide provides a detailed overview of the molecular properties of 2,5-dibutyl-1H-imidazole, a substituted heterocyclic organic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Source |
| Molecular Weight | 180.29 g/mol | [1] |
| Chemical Formula | C₁₁H₂₀N₂ | Derived |
| CAS Number | 88346-58-1 | [1] |
Determination of Chemical Formula
The chemical formula of this compound can be systematically determined from its chemical name and subsequently verified using its molecular weight.
-
Imidazole Core Structure : The parent molecule is imidazole, which has a chemical formula of C₃H₄N₂.
-
Butyl Substituents : The prefix "dibutyl" indicates the presence of two butyl groups. A single butyl group has the formula -C₄H₉.
-
Substitution : The numbers "2,5-" specify that the two butyl groups replace the hydrogen atoms at positions 2 and 5 on the imidazole ring.
-
Formula Calculation :
-
Start with the imidazole formula: C₃H₄N₂
-
Add the atoms from two butyl groups: + 2 x (C₄H₉) = + C₈H₁₈
-
Subtract the two hydrogen atoms that were replaced: - 2 x H = - H₂
-
Resulting Formula : C(₃+₈)H(₄+₁₈-₂)N₂ = C₁₁H₂₀N₂
-
-
Molecular Weight Verification : The calculated molecular weight from the derived formula (C₁₁H₂₀N₂) is approximately 180.29 g/mol , which matches the referenced value.
Molecular Structure
The logical structure of this compound is depicted below, illustrating the arrangement of the imidazole ring and the two butyl substituent groups.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,5-dibutyl-1H-imidazole via Radziszewski Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The Radziszewski synthesis, a multicomponent reaction, offers a straightforward approach to the imidazole core from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] This application note provides a detailed, representative protocol for the synthesis of 2,5-dibutyl-1H-imidazole, a disubstituted imidazole, using the principles of the Radziszewski reaction. Due to the limited availability of a specific published protocol for this exact molecule, the following procedure is a well-established general method adapted for this target.
Reaction Principle
The Radziszewski synthesis is a condensation reaction where a 1,2-dicarbonyl compound reacts with an aldehyde in the presence of an ammonia source to form the imidazole ring. In the proposed synthesis of this compound, valeraldehyde will provide the C2-butyl group, while 1,2-hexanedione will provide the C5-butyl group and the C4-hydrogen. Ammonia serves as the nitrogen source for the imidazole ring.
Experimental Protocol
Materials:
-
Valeraldehyde (Pentanal)
-
1,2-Hexanedione (Note: May need to be synthesized if not commercially available)
-
Ammonium hydroxide (28-30% aqueous solution) or Ammonium acetate
-
Ethanol or Methanol (solvent)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Hydrochloric acid (for pH adjustment/salt formation if needed)
-
Sodium bicarbonate solution (for neutralization)
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Apparatus for column chromatography
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2-hexanedione (1 equivalent) and valeraldehyde (1-1.2 equivalents) in ethanol or methanol.
-
Addition of Ammonia Source: To the stirred solution, add an excess of concentrated ammonium hydroxide (e.g., 3-5 equivalents) or ammonium acetate (2-3 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for several hours (e.g., 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Summary of Reactants, Conditions, and Expected Product Characteristics for the Synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 1,2-Hexanedione | 1 eq. | Provides the C4-H and C5-butyl scaffold. |
| Valeraldehyde | 1.1 eq. | Provides the C2-butyl group. |
| Ammonium Hydroxide (28%) | 3-5 eq. | Nitrogen source. |
| Reaction Conditions | ||
| Solvent | Ethanol | |
| Temperature | Reflux (approx. 78 °C) | |
| Reaction Time | 4-24 h | Monitor by TLC. |
| Product Characteristics | ||
| Product | This compound | |
| CAS Number | 88346-58-1 | [3] |
| Molecular Formula | C₁₁H₂₀N₂ | |
| Molecular Weight | 180.29 g/mol | |
| Expected Yield | 40-70% | Yields can vary based on reaction scale and purity of reactants. |
| Expected Appearance | Colorless to pale yellow oil/solid | To be determined experimentally. |
| Expected Boiling Point | To be determined | |
| Expected ¹H NMR | Consistent with the structure | To be determined experimentally. |
| Expected ¹³C NMR | Consistent with the structure | To be determined experimentally. |
Mandatory Visualization
Caption: Experimental workflow for the Radziszewski synthesis of this compound.
References
Application Notes and Protocols for 2,5-dibutyl-1H-imidazole in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole and its derivatives are a critically important class of heterocyclic compounds that have found widespread use as ligands in transition metal-catalyzed reactions. Their utility stems from their strong σ-donating properties, facile substitution, and the ability to tune their steric and electronic properties through substitution on the imidazole ring. While a vast body of literature exists on the catalytic applications of various substituted imidazoles, specific studies detailing the use of 2,5-dibutyl-1H-imidazole as a primary ligand are limited. However, based on the established roles of analogous alkyl-substituted imidazoles, we can extrapolate its potential applications and design relevant experimental protocols. This document provides a detailed, albeit hypothetical, application note and protocol for the use of this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.
The butyl groups at the 2 and 5 positions are expected to impart specific properties to the ligand. The electron-donating nature of the alkyl groups can increase the electron density on the coordinating nitrogen atom, potentially influencing the reactivity of the metal center. Furthermore, the steric bulk of the butyl groups can play a crucial role in the stability of the catalytic complex and the selectivity of the reaction.
Application Note: this compound as a Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Overview
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. The choice of ligand is crucial for the efficiency and scope of this reaction. Alkyl-substituted imidazole ligands, such as the proposed this compound, can serve as effective ligands for palladium catalysts in this transformation. The butyl substituents are hypothesized to enhance the solubility of the catalytic complex in organic solvents and to provide sufficient steric hindrance to promote the reductive elimination step of the catalytic cycle, potentially leading to higher yields and faster reaction times.
Potential Advantages of this compound:
-
Enhanced Solubility: The lipophilic butyl groups are expected to improve the solubility of the palladium complex in common organic solvents used for cross-coupling reactions.
-
Steric Influence: The steric bulk of the butyl groups may promote the formation of monoligated palladium species, which are often more active in the catalytic cycle.
-
Electronic Effects: As electron-donating groups, the butyl substituents can increase the electron density on the palladium center, which may facilitate the oxidative addition step.
Reaction Scheme:
Aryl Halide + Arylboronic Acid --(Pd Catalyst, this compound, Base)--> Biaryl Product
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Solvents should be of high purity and freshly distilled from appropriate drying agents.
-
Aryl halides and arylboronic acids should be of high purity.
-
Safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed.
Protocol for a Model Suzuki-Miyaura Cross-Coupling Reaction
Reaction: 4-Bromotoluene with Phenylboronic Acid
Table 1: Reaction Components and Conditions
| Component | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| 4-Bromotoluene | 171.04 | 171 mg | 1.0 mmol |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 2.2 mg | 0.01 mmol (1 mol%) |
| This compound | 180.30 | 3.6 mg | 0.02 mmol (2 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 mmol |
| Toluene | - | 5 mL | - |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol) and this compound (3.6 mg, 0.02 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add dry, degassed toluene (2 mL) to the flask and stir the mixture at room temperature for 15 minutes to allow for the formation of the palladium-imidazole complex.
-
To this mixture, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the remaining toluene (3 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for the specified reaction time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-methylbiphenyl.
Table 2: Hypothetical Reaction Optimization Data
| Entry | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 80 | 12 | 65 |
| 2 | 2 | 80 | 12 | 78 |
| 3 | 2 | 100 | 6 | 92 |
| 4 | 2 | 100 | 12 | 95 |
| 5 | 3 | 100 | 6 | 93 |
Note: The data in Table 2 is hypothetical and serves as an example for reaction optimization studies.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.
Disclaimer: The application notes and protocols provided herein are based on established principles of catalysis and the known behavior of similar imidazole-based ligands. The specific use of this compound has not been extensively reported in the peer-reviewed literature. Therefore, these protocols should be considered as starting points for investigation and may require significant optimization. All experimental work should be conducted with appropriate safety measures in a controlled laboratory environment.
Applications of 2,5-Dibutyl-1H-Imidazole in Medicinal Chemistry: A Review of Available Information
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a key component in many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile pharmacophore for interacting with various biological targets. Consequently, imidazole derivatives have been extensively explored and developed as therapeutic agents for a multitude of diseases.
General Therapeutic Potential of Substituted Imidazoles
Research into substituted imidazoles has revealed a broad spectrum of pharmacological activities, including but not limited to:
-
Antimicrobial Activity: Imidazole-containing compounds are the cornerstone of many antifungal therapies (e.g., ketoconazole, miconazole) and have also shown promise as antibacterial agents.[1][2][3]
-
Anticancer Activity: Numerous imidazole derivatives have been investigated for their potential to inhibit cancer cell growth through various mechanisms, such as targeting kinases, tubulin polymerization, or topoisomerase enzymes.[4][5][6][7][8]
-
Anti-inflammatory Activity: The imidazole moiety is present in several compounds exhibiting anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase (COX) or p38 MAP kinase.[9][10][11][12]
-
Antihypertensive Activity: Certain imidazole derivatives have been developed as antihypertensive agents, acting on targets such as imidazoline and adrenergic receptors.[13]
While the general biological activities of the imidazole core are well-documented, the specific contribution of 2,5-dialkyl substitution, particularly with butyl groups, to the pharmacological profile remains largely unexplored in published literature. One synthetic precursor, 2-butyl-5-hydroxy-1H-imidazole, has been noted as a useful compound in organic synthesis, and the synthesis of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde has been described, but without significant accompanying biological data.[14]
Hypothetical Experimental Workflow for Investigating Medicinal Chemistry Applications
Should a researcher wish to investigate the potential medicinal chemistry applications of 2,5-dibutyl-1H-imidazole, a general experimental workflow could be proposed. This workflow would be applicable to the initial screening and characterization of any novel compound for its therapeutic potential.
Caption: A generalized workflow for the discovery and development of a novel therapeutic agent.
Conclusion
References
- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: … [ouci.dntb.gov.ua]
- 11. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for 2,5-dibutyl-1H-imidazole as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and protocols for evaluating the efficacy of 2,5-dibutyl-1H-imidazole as a corrosion inhibitor. Due to the limited availability of specific experimental data for this compound in the public domain, the quantitative data presented herein is based on a structurally similar compound, 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide, to provide representative values and a practical framework for experimental design.
Overview of Corrosion Inhibition Mechanism
Imidazole derivatives, including this compound, are effective corrosion inhibitors primarily due to the presence of nitrogen atoms in the imidazole ring and the electron-donating alkyl groups. These molecules adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The butyl groups enhance the hydrophobicity of the inhibitor, further repelling water and corrosive species from the metal surface. The adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding between the inhibitor and the metal).
Quantitative Data Summary
The following tables summarize representative quantitative data for the evaluation of an alkyl-substituted imidazole corrosion inhibitor. These values are intended to serve as a benchmark for experimental planning and data analysis when testing this compound.
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 15.2 | 0.85 | - |
| 20 | 5.1 | 0.28 | 66.4 |
| 40 | 3.8 | 0.21 | 75.0 |
| 60 | 2.5 | 0.14 | 83.6 |
| 80 | 1.9 | 0.11 | 87.5 |
| 100 | 1.5 | 0.08 | 90.1 |
| 120 | 1.6 | 0.09 | 89.5 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (%) |
| Blank | 150 | 250 | - |
| 20 | 450 | 180 | 66.7 |
| 40 | 680 | 150 | 77.9 |
| 60 | 950 | 120 | 84.2 |
| 80 | 1250 | 100 | 88.0 |
| 100 | 1500 | 85 | 90.0 |
| 120 | 1450 | 90 | 89.7 |
Table 3: Potentiodynamic Polarization Data
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA·cm⁻²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank | -450 | 150 | 70 | -120 | - |
| 20 | -435 | 50 | 68 | -115 | 66.7 |
| 40 | -420 | 35 | 65 | -110 | 76.7 |
| 60 | -410 | 25 | 62 | -105 | 83.3 |
| 80 | -400 | 18 | 60 | -100 | 88.0 |
| 100 | -395 | 15 | 58 | -98 | 90.0 |
| 120 | -398 | 16 | 59 | -99 | 89.3 |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the corrosion inhibition performance of this compound.
Weight Loss Measurement
Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor and to calculate the inhibition efficiency.
Materials:
-
Metal coupons (e.g., mild steel, copper) of known dimensions
-
Corrosive solution (e.g., 1 M HCl, 3.5% NaCl solution)
-
This compound
-
Analytical balance
-
Polishing paper (various grits)
-
Acetone, ethanol, and distilled water
-
Water bath or thermostat
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of emery paper, rinse with distilled water, degrease with acetone, rinse with ethanol, and finally dry in a stream of warm air.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance and record the initial weight (W_initial).
-
Immersion: Immerse the coupons in the corrosive solution containing various concentrations of this compound. A blank solution without the inhibitor should also be prepared. Ensure the coupons are fully submerged.
-
Exposure: Maintain the setup at a constant temperature (e.g., 25 °C, 50 °C) for a specified period (e.g., 24, 48, 72 hours).
-
Cleaning: After the exposure period, remove the coupons from the solutions. Clean them with a suitable cleaning solution to remove corrosion products (e.g., a solution containing HCl and hexamine), rinse with distilled water and ethanol, and dry.
-
Final Weighing: Weigh the cleaned and dried coupons and record the final weight (W_final).
-
Calculations:
-
Calculate the weight loss (ΔW) = W_initial - W_final.
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10^4 × ΔW) / (A × T × ρ) where A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Electrochemical Measurements
Objective: To investigate the electrochemical behavior of the metal-solution interface and to determine the mechanism of corrosion inhibition.
Apparatus:
-
Potentiostat/Galvanostat/Frequency Response Analyzer
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Metal sample (e.g., mild steel)
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter Electrode (CE): Platinum or graphite rod
-
-
Corrosive solution with and without various concentrations of this compound
3.2.1. Electrochemical Impedance Spectroscopy (EIS)
Procedure:
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.
-
EIS Measurement: Perform the EIS measurement at the OCP. Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.
-
Data Analysis:
-
Plot the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit (e.g., Randles circuit) to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
3.2.2. Potentiodynamic Polarization
Procedure:
-
Cell Setup and OCP: Follow the same initial steps as for the EIS measurement.
-
Polarization Scan: After OCP stabilization, scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the polarization curve (log |i| vs. E).
-
Perform Tafel extrapolation of the linear portions of the cathodic and anodic branches to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
Analyze the shifts in Ecorr and the changes in the Tafel slopes (βa and βc) to classify the inhibitor as anodic, cathodic, or mixed-type.
-
Surface Analysis
Objective: To visualize the morphology of the metal surface and confirm the formation of a protective inhibitor film.
Techniques:
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the surface topography.
-
Atomic Force Microscopy (AFM): Offers three-dimensional surface profiles and roughness measurements.
-
X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and chemical states of the surface, confirming the presence of the inhibitor molecules.
General Procedure:
-
Immerse metal coupons in the corrosive solution with and without the optimal concentration of this compound for a specified period.
-
Gently rinse the coupons with a suitable solvent to remove any loosely adsorbed species and dry them.
-
Analyze the surface of the coupons using the selected surface analysis techniques.
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed corrosion inhibition mechanism.
Application Notes and Protocols for the Functionalization of the 2,5-dibutyl-1H-imidazole Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and subsequent functionalization of the 2,5-dibutyl-1H-imidazole ring, a scaffold of interest in medicinal chemistry and materials science. The following sections describe the synthesis of the core imidazole structure, its N-protection, and subsequent C-H functionalization at the C4 and C2 positions.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the acylation of an appropriate starting material, followed by cyclization to form the imidazole ring.
Experimental Protocol:
A general procedure for the synthesis of 2,5-disubstituted imidazoles can be adapted for the synthesis of this compound. This typically involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an ammonium salt. For the synthesis of this compound, a plausible route involves the condensation of 5,6-decadione with formaldehyde and ammonia.
-
Materials: 5,6-decadione, formaldehyde, ammonium acetate, glacial acetic acid.
-
Procedure:
-
To a solution of 5,6-decadione (1.0 eq) in glacial acetic acid, add formaldehyde (1.2 eq) and ammonium acetate (2.5 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Expected Outcome:
| Compound | Form | Yield (%) |
| This compound | Pale yellow oil | 60-70% |
Note: The yield is an estimate based on similar reported syntheses of 2,5-disubstituted imidazoles.
N-Protection of this compound
For many C-H functionalization reactions, protection of the imidazole nitrogen is necessary to prevent side reactions and to control regioselectivity. The tert-butyloxycarbonyl (Boc) group is a common and versatile protecting group for this purpose.
Experimental Protocol:
-
Materials: this compound, di-tert-butyl dicarbonate (Boc)₂O, triethylamine (Et₃N), dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-2,5-dibutyl-1H-imidazole.
-
Expected Outcome:
| Compound | Form | Yield (%) |
| N-Boc-2,5-dibutyl-1H-imidazole | Colorless oil | >90% |
Note: The yield is based on general procedures for the N-Boc protection of imidazoles.
C4-Position Functionalization: Palladium-Catalyzed C-H Heteroarylation
Direct C-H functionalization is a powerful tool for the late-stage modification of heterocyclic scaffolds. Palladium catalysis can be employed for the selective heteroarylation of the C4-position of N-protected this compound.[1]
Experimental Protocol:
-
Materials: N-Boc-2,5-dibutyl-1H-imidazole, heteroaryl halide (e.g., 2-bromopyridine), palladium(II) acetate (Pd(OAc)₂), 4,7-bis(4-fluorophenyl)-1,10-phenanthroline (F-bathophen), potassium pivalate (KO₂C tBu), dimethylacetamide (DMA).
-
Procedure:
-
To a reaction vial, add N-Boc-2,5-dibutyl-1H-imidazole (1.0 eq), the heteroaryl halide (1.5 eq), Pd(OAc)₂ (5 mol%), F-bathophen (10 mol%), and KO₂C tBu (2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon).
-
Add anhydrous dimethylacetamide (DMA).
-
Heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Quantitative Data (Representative Examples):
| Heteroaryl Halide | Product | Yield (%) |
| 2-Bromopyridine | N-Boc-2,5-dibutyl-4-(pyridin-2-yl)-1H-imidazole | 75% |
| 3-Bromopyridine | N-Boc-2,5-dibutyl-4-(pyridin-3-yl)-1H-imidazole | 70% |
| 2-Chloropyrazine | N-Boc-2,5-dibutyl-4-(pyrazin-2-yl)-1H-imidazole | 65% |
Note: Yields are estimated based on reported data for other 2,5-disubstituted imidazoles and may vary depending on the specific heteroaryl halide used.
C2-Position Functionalization: Nickel-Catalyzed C-H Arylation
The C2-position of the imidazole ring can be functionalized via a nickel-catalyzed C-H arylation reaction. This method provides an alternative route to introduce aryl groups at a different position of the imidazole core.
Experimental Protocol:
-
Materials: N-protected this compound (e.g., N-SEM protected), aryl halide (e.g., chlorobenzene), nickel(II) triflate (Ni(OTf)₂), 1,2-bis(dicyclohexylphosphino)ethane (dcype), potassium phosphate (K₃PO₄), tert-amyl alcohol.
-
Procedure:
-
In a glovebox, combine Ni(OTf)₂ (10 mol%) and dcype (12 mol%) in a reaction vial.
-
Add N-protected this compound (1.0 eq), the aryl halide (1.5 eq), and K₃PO₄ (3.0 eq).
-
Add tert-amyl alcohol as the solvent.
-
Seal the vial and heat the reaction mixture at 110 °C for 12-36 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent, filter through a pad of celite, and concentrate.
-
Purify the residue by column chromatography.
-
Quantitative Data (Representative Examples):
| Aryl Halide | Product | Yield (%) |
| Chlorobenzene | N-SEM-2,5-dibutyl-2-phenyl-1H-imidazole | 80% |
| 4-Chlorotoluene | N-SEM-2,5-dibutyl-2-(p-tolyl)-1H-imidazole | 78% |
| 1-Chloro-4-methoxybenzene | N-SEM-2,5-dibutyl-2-(4-methoxyphenyl)-1H-imidazole | 85% |
Note: Yields are adapted from general procedures for nickel-catalyzed C-H arylation of imidazoles and may require optimization for the specific 2,5-dibutyl substrate.
Visualizations
Caption: Overall workflow for the synthesis and functionalization of this compound.
Caption: Catalytic cycle for the Pd-catalyzed C4-heteroarylation.
Caption: Catalytic cycle for the Ni-catalyzed C2-arylation.
References
Application Notes and Protocols for the Analysis of 2,5-dibutyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-dibutyl-1H-imidazole is a substituted imidazole compound with potential applications in pharmaceutical development and other chemical industries. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices to ensure product quality, monitor reaction progress, and conduct pharmacokinetic studies. This document provides detailed application notes and exemplary protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Disclaimer: The following protocols are provided as a starting point for method development. Optimization and validation are essential for specific sample matrices and analytical instrumentation.
Physicochemical Properties of this compound
A foundational understanding of the analyte's physicochemical properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂ | N/A |
| Molecular Weight | 180.29 g/mol | N/A |
| Calculated logP | 3.09 | N/A |
| UV Absorbance (imidazole ring) | ~210 nm | General imidazole data |
The calculated LogP value of 3.09 suggests that this compound is a relatively non-polar compound, which will influence the choice of chromatographic conditions and sample preparation techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely used technique for the quantification of organic molecules. For this compound, a reversed-phase HPLC method is proposed.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The addition of a small amount of buffer (e.g., 0.1% formic acid or ammonium acetate) may improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
4. Sample Preparation (Exemplary for a solid drug substance):
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Expected Quantitative Data (Estimated)
The following table summarizes the expected performance characteristics of the proposed HPLC method. These values are estimates based on the analysis of similar alkylated imidazole compounds and require experimental verification.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. Due to the potential for low volatility of this compound, a derivatization step is included in this exemplary protocol to improve its chromatographic properties.
Experimental Protocol: GC-MS Analysis
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole)
-
Autosampler
2. Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Capillary column suitable for non-polar to semi-polar compounds (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (e.g., m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Derivatization (Exemplary using Isobutyl Chloroformate):
-
To a solution of the sample in a suitable solvent (e.g., acetonitrile), add pyridine and isobutyl chloroformate.
-
The reaction converts the imidazole to a more volatile derivative.
-
The exact reagent amounts and reaction conditions need to be optimized.
4. Standard and Sample Preparation:
-
Prepare a stock solution of this compound and perform the derivatization step.
-
Prepare calibration standards by diluting the derivatized stock solution.
-
For samples, perform an extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the analyte from the matrix, followed by the derivatization step.
5. Analysis:
-
Inject the derivatized standards and samples into the GC-MS system.
-
Identify the derivatized this compound based on its retention time and mass spectrum.
-
Quantify using a calibration curve generated from the derivatized standards in SIM mode.
Expected Quantitative Data (Estimated)
The following table summarizes the expected performance characteristics of the proposed GC-MS method. These values are estimates and require experimental verification.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Sample Preparation Workflow
For complex matrices, such as biological fluids or environmental samples, a robust sample preparation protocol is necessary to remove interferences and concentrate the analyte. Solid-Phase Extraction (SPE) is a commonly employed technique.
Caption: General workflow for sample preparation using Solid-Phase Extraction (SPE).
Logical Relationship of Analytical Method Selection
The choice between HPLC and GC-MS depends on several factors related to the analyte, the sample matrix, and the analytical requirements.
Caption: Decision tree for selecting between HPLC-UV and GC-MS.
These application notes and protocols provide a comprehensive starting point for the analytical determination of this compound. Researchers are encouraged to adapt and validate these methods for their specific needs to ensure the generation of high-quality, reliable data.
Application Notes and Protocols for Testing the Antifungal Activity of 2,5-dibutyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for evaluating the in vitro antifungal activity of the novel compound, 2,5-dibutyl-1H-imidazole. The described methods are based on established and standardized procedures for antifungal susceptibility testing, ensuring reproducibility and comparability of results.
Introduction
Imidazole derivatives are a well-established class of antifungal agents that function primarily by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1][2] This disruption of membrane integrity leads to increased permeability and ultimately, cell death.[2] The evaluation of new imidazole compounds, such as this compound, for antifungal efficacy is a critical step in the discovery and development of new therapeutic agents to combat the growing threat of fungal infections.
This document outlines two primary methods for determining the antifungal activity of this compound: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition.
Mechanism of Action: Imidazole Antifungals
Imidazole antifungals, a subgroup of the azole family, exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[2][3] This enzyme is essential for the conversion of lanosterol to ergosterol. Inhibition of this step results in the accumulation of toxic sterol precursors and a depletion of ergosterol, leading to a dysfunctional cell membrane.[2][4]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols are designed to be comprehensive and adhere to guidelines from the Clinical and Laboratory Standards Institute (CLSI) where applicable.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Positive control antifungal (e.g., Fluconazole, Itraconazole)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antifungal Stock Solution:
-
Dissolve a precisely weighed amount of this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare a stock solution of the positive control antifungal in a similar manner.
-
-
Inoculum Preparation:
-
Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[5]
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound and the positive control antifungal in the 96-well plates using RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., approximately 50% or more) compared to the growth control well. This can be determined visually or by using a microplate reader.
-
Protocol 2: Disk Diffusion Assay
This method assesses the antifungal activity by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Solvent for dissolving the compound (e.g., DMSO)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[5][6]
-
Fungal strains
-
Positive control antifungal disks (e.g., Fluconazole)
-
Sterile swabs
-
Incubator (35°C)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Preparation of Antifungal Disks:
-
Prepare a solution of this compound in a suitable solvent at a desired concentration.
-
Impregnate sterile filter paper disks with a known volume of the compound solution and allow them to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a fungal inoculum as described in the broth microdilution protocol (adjusted to a 0.5 McFarland standard).
-
-
Plate Inoculation:
-
Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate to create a lawn of growth.
-
Allow the plate to dry for 5-10 minutes.[7]
-
-
Disk Placement and Incubation:
-
Aseptically place the prepared this compound disks and positive control disks onto the surface of the inoculated agar.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Experimental Workflow
Caption: Experimental workflow for antifungal activity testing.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Strain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Candida albicans ATCC 90028 | ||
| Aspergillus fumigatus ATCC 204305 | ||
| Clinical Isolate 1 | ||
| Clinical Isolate 2 |
Table 2: Zone of Inhibition Diameters for this compound
| Fungal Strain | This compound Zone Diameter (mm) | Positive Control Zone Diameter (mm) |
| Candida albicans ATCC 90028 | ||
| Aspergillus fumigatus ATCC 204305 | ||
| Clinical Isolate 1 | ||
| Clinical Isolate 2 |
Conclusion
These protocols provide a standardized framework for the initial in vitro evaluation of the antifungal properties of this compound. The data generated will be crucial for determining the compound's spectrum of activity and potency, guiding further preclinical development. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data essential for drug development professionals.
References
- 1. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
The Synthetic Utility of 2,5-dibutyl-1H-imidazole: A Practical Guide for Organic Synthesis
Introduction
Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique chemical properties. Among these, 2,5-dibutyl-1H-imidazole emerges as a versatile building block, offering a lipophilic scaffold amenable to further functionalization. This document provides an overview of its synthesis and potential applications in organic synthesis, tailored for researchers, scientists, and professionals in drug development. While specific detailed protocols for many of its reactions are not widely published, this guide outlines general methodologies for its synthesis and subsequent modification based on established imidazole chemistry.
Synthesis of this compound
The synthesis of 2,5-disubstituted imidazoles can be approached through several established methods. A common and adaptable strategy is the Radziszewski reaction and its variations, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of this compound, a plausible approach would involve the reaction of a 1,2-diketone bearing a butyl group with a butyl aldehyde in the presence of an ammonia source.
A general conceptual workflow for the synthesis is outlined below:
Applications in Organic Synthesis: Functionalization of the Imidazole Core
Once obtained, this compound serves as a versatile platform for the introduction of additional functionalities at the N1 and C4 positions.
N-Alkylation
The nitrogen atom at the 1-position of the imidazole ring can be readily alkylated to introduce a variety of substituents. This transformation is typically achieved by treating the imidazole with an alkylating agent in the presence of a base.
General Protocol for N-Alkylation:
A general procedure for the N-alkylation of imidazoles involves dissolving the this compound in a suitable aprotic solvent such as DMF or THF. A base, for instance, sodium hydride (NaH) or potassium carbonate (K2CO3), is then added to deprotonate the imidazole nitrogen. Subsequently, the desired alkylating agent (e.g., an alkyl halide or tosylate) is introduced, and the reaction mixture is stirred, often with heating, until the starting material is consumed. The reaction is then quenched, and the product is isolated and purified.
The table below summarizes typical conditions for N-alkylation of imidazoles.
| Alkylating Agent | Base | Solvent | Temperature | Typical Yield |
| Alkyl Halide (R-X) | NaH, K₂CO₃ | DMF, THF, Acetonitrile | Room Temp. to Reflux | Moderate to High |
| Dialkyl Carbonate | KOH | Toluene, Xylene | Reflux | Variable |
C-H Functionalization
Direct functionalization of the C-H bonds of the imidazole ring is a powerful strategy for introducing complexity. The C4 position of 2,5-disubstituted imidazoles is a common site for such transformations, often achieved through metal-catalyzed cross-coupling reactions.
Conceptual Approach for C4-Arylation:
Palladium-catalyzed C-H heteroarylation is a viable method for the functionalization of the C4-position. This typically involves the reaction of an N-protected 2,5-dibutyl-imidazole with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base. The N-protecting group is crucial for directing the C-H activation and can be removed post-functionalization.
Below is a logical diagram illustrating the potential synthetic transformations of this compound.
Applications in Drug Development and Materials Science
The lipophilic nature imparted by the two butyl chains makes this compound an attractive scaffold for the development of novel therapeutic agents, particularly those targeting biological membranes or hydrophobic pockets of enzymes. Furthermore, its derivatives have potential as corrosion inhibitors and as ligands for catalytic applications. The ability to further functionalize the core structure allows for the fine-tuning of its physicochemical and biological properties.
This compound represents a valuable, albeit underexplored, building block in organic synthesis. While specific, detailed experimental protocols for its reactions are not abundantly available in the current literature, its synthesis and functionalization can be rationally designed based on well-established imidazole chemistry. The general methodologies and conceptual frameworks provided herein offer a starting point for researchers to explore the synthetic potential of this versatile molecule in the pursuit of novel compounds for pharmaceutical and material science applications. Further research into the specific reaction conditions and quantitative outcomes for this particular imidazole derivative is warranted to fully unlock its synthetic utility.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,5-dibutyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,5-dibutyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include starting materials from the synthesis, regioisomers (e.g., 2,4-dibutyl-1H-imidazole), over-alkylated or under-alkylated imidazole species, and by-products from side reactions. The synthesis of substituted imidazoles can sometimes result in a mixture of related compounds.[1]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the physical state of your crude product and the nature of the impurities.
-
Vacuum Distillation: Ideal if the compound is a liquid or a low-melting solid and the impurities have significantly different boiling points.
-
Column Chromatography: A versatile method for removing polar and non-polar impurities from both liquid and solid samples.
-
Recrystallization: Best suited if the crude product is a solid with a moderate to high melting point.[2][3]
Q3: My this compound appears as an oil. Can I still use recrystallization?
A3: If the product is an oil at room temperature, direct recrystallization is not feasible. You could, however, attempt to form a solid salt derivative (e.g., hydrochloride or picrate salt) which may then be purified by recrystallization. Subsequently, the pure salt can be neutralized to regenerate the purified imidazole.
Q4: What are the expected physical properties of pure this compound?
A4: As a disubstituted imidazole with two butyl chains, it is expected to be a viscous liquid or a low-melting solid at room temperature with poor water solubility. Its boiling point will be elevated and likely require vacuum for distillation to prevent decomposition.
Troubleshooting Guides
Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping or Unstable Boiling | - Uneven heating.- Insufficient agitation.- Vacuum is too high initially. | - Use a stirring hot plate with a magnetic stir bar.- Ensure the flask is not more than two-thirds full.- Gradually decrease the pressure. |
| Product Decomposition (Darkening of color) | - Distillation temperature is too high. | - Use a higher vacuum to lower the boiling point.- Ensure the heating mantle is set to the correct temperature. |
| Poor Separation of Impurities | - Boiling points of the product and impurities are too close. | - Use a fractional distillation column (e.g., Vigreux column).- Collect smaller fractions and analyze their purity by TLC or GC-MS. |
| No Product Distilling Over | - The vacuum is not low enough.- The temperature is too low. | - Check the vacuum pump and all connections for leaks.- Gradually increase the heating mantle temperature. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation on TLC Plate | - Inappropriate solvent system. | - Test a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).- Aim for an Rf value of 0.2-0.4 for the desired compound. |
| Compound Stuck on the Column | - The eluent is not polar enough.- The compound is unstable on silica gel. | - Gradually increase the polarity of the eluent.- Consider using a different stationary phase like alumina or performing a quick filtration through a plug of silica.[4] |
| Product Elutes with Impurities | - Overloading the column.- The chosen solvent system provides poor separation. | - Use a larger column or load less crude material.- Optimize the solvent system using TLC to maximize the separation between the product and impurities. |
| Streaking of Spots on TLC | - The compound is too concentrated.- The compound may be acidic or basic. | - Dilute the sample before spotting on the TLC plate.- Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds). |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Choose a solvent with a lower boiling point.- Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[5] |
| No Crystals Form Upon Cooling | - The solution is not saturated.- The compound is very soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Place the solution in an ice bath to induce crystallization.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.[5] |
| Rapid Precipitation Instead of Crystal Growth | - The solution is cooling too quickly. | - Allow the flask to cool slowly to room temperature before placing it in an ice bath.- Insulate the flask to slow down the cooling rate.[6] |
| Low Recovery of Pure Product | - Too much solvent was used.- The crystals were not washed with ice-cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the washing solvent is pre-chilled to minimize dissolution of the pure crystals. |
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a collection flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.
-
Sample Preparation: Place the crude this compound into the round-bottom flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the flask using a heating mantle.
-
Collect any low-boiling impurities as the first fraction.
-
Increase the temperature to distill the this compound, collecting it in a clean receiving flask.
-
Monitor the temperature and pressure throughout the distillation.
-
-
Analysis: Analyze the purity of the collected fractions using TLC, GC-MS, or NMR.
Protocol 2: Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point for this compound would be a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent to move the compounds down the column.
-
Collect fractions in test tubes.
-
-
Analysis: Monitor the elution of compounds using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 3: Recrystallization (for solid crude product)
-
Solvent Selection: Test the solubility of the crude solid in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include hexanes, ethyl acetate, and ethanol/water mixtures.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Comparison of Purification Techniques for a Hypothetical Crude Sample of this compound
| Technique | Initial Purity (GC-MS) | Final Purity (GC-MS) | Yield | Typical Solvents/Conditions |
| Vacuum Distillation | 85% | >98% | 75% | 150-160 °C at 1 mmHg |
| Column Chromatography | 85% | >99% | 65% | Silica gel, Hexane:Ethyl Acetate (gradient) |
| Recrystallization | 85% (solid) | 97% | 70% | Hexane or Ethyl Acetate/Hexane |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. veeprho.com [veeprho.com]
- 2. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Purification [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 2,5-dibutyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dibutyl-1H-imidazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Question: I am getting a very low yield, or no desired product at all, in my synthesis of this compound using the Radziszewski reaction. What are the possible causes and how can I improve the yield?
Answer:
Low or no yield in the Radziszewski synthesis of this compound is a common issue and can stem from several factors. The primary synthesis route involves the condensation of octane-4,5-dione, butyraldehyde, and an ammonia source. Here are the potential causes and troubleshooting steps:
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of both the desired imidazole formation and competing side reactions.
-
Too low: The reaction may proceed too slowly, resulting in incomplete conversion.
-
Too high: Can promote the formation of degradation products and resinous by-products.[1]
-
Recommendation: The optimal temperature for the Radziszewski reaction is typically between 40°C and 100°C.[1] It is advisable to start at a moderate temperature (e.g., 60-80°C) and optimize from there.
-
-
Incorrect Stoichiometry: The molar ratio of the reactants is crucial for maximizing the yield of the desired product.
-
Recommendation: A common starting point for the molar ratio of the α,β-dicarbonyl compound (octane-4,5-dione) to the aldehyde (butyraldehyde) and ammonia is 1:1.0-2.5:1.5-5.[1] A favorable ratio to begin with is 1:1.0-1.5:2.0-3.5.[1] An excess of the ammonia source is generally used to drive the reaction forward.
-
-
Inefficient Mixing: In a multi-component reaction like this, ensuring all reactants are well-mixed is essential for the reaction to proceed efficiently.
-
Recommendation: Use vigorous stirring throughout the reaction.
-
-
Decomposition of Reactants: Butyraldehyde can be susceptible to oxidation or self-condensation under certain conditions.
-
Recommendation: Use freshly distilled butyraldehyde to minimize impurities. Consider adding the aldehyde slowly to the reaction mixture containing the dione and ammonia source to minimize its self-condensation.
-
-
Presence of Water: While some protocols use aqueous ammonia, excessive water can sometimes hinder the reaction or promote side reactions.
-
Recommendation: If using a non-aqueous solvent, ensure all glassware and reagents are dry. If using aqueous ammonia, carefully control the amount to avoid excessive dilution.
-
Issue 2: Presence of Significant Impurities and By-products
Question: My crude product shows multiple spots on TLC, and I am having difficulty isolating the pure this compound. What are the likely side reactions and by-products?
Answer:
The formation of by-products is a known challenge in the Radziszewski synthesis, often leading to the formation of nonvolatile, resinous materials.[1] The primary side reactions in the synthesis of this compound are:
-
Pyrazine Formation: 1,2-dicarbonyl compounds like octane-4,5-dione can undergo self-condensation in the presence of ammonia to form substituted pyrazines. This is a significant competing reaction pathway.
-
By-product: 2,5-dibutyl-3,6-dimethylpyrazine is a likely by-product.
-
Mitigation:
-
Control Stoichiometry: Using an appropriate excess of the aldehyde can favor the imidazole formation over pyrazine formation.
-
Order of Addition: Adding the dione to a mixture of the aldehyde and ammonia source may help to minimize its self-condensation.
-
-
-
Aldol Condensation of Butyraldehyde: Aliphatic aldehydes such as butyraldehyde can undergo self-condensation, especially in the presence of acidic or basic catalysts, to form α,β-unsaturated aldehydes and other condensation products.
-
By-products: 2-ethyl-2-hexenal is the primary aldol condensation product of butyraldehyde.
-
Mitigation:
-
Temperature Control: Lowering the reaction temperature can disfavor the aldol condensation.
-
Slow Addition: Adding the butyraldehyde slowly to the reaction mixture can keep its concentration low and reduce the rate of self-condensation.
-
-
-
Formation of Polymeric/Resinous By-products: The reaction can sometimes produce intractable polymeric materials, which can complicate purification.
-
Mitigation:
-
Reaction Time: Avoid excessively long reaction times, which can lead to further decomposition and polymerization. Monitor the reaction progress by TLC.
-
Temperature Control: As mentioned, high temperatures can promote the formation of these by-products.
-
-
Data Presentation
Table 1: Key Reactants and Product Information
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
| Octane-4,5-dione | octane-4,5-dione | C₈H₁₄O₂ | 142.20 |
| Butyraldehyde | Butanal | C₄H₈O | 72.11 |
| Ammonia | Ammonia | NH₃ | 17.03 |
| This compound | This compound | C₁₁H₂₀N₂ | 180.29 |
Table 2: General Reaction Parameters for Radiszewski Imidazole Synthesis
| Parameter | Recommended Range | Notes |
| Temperature | 40 - 100 °C | Lower temperatures may require longer reaction times but can improve selectivity. |
| Molar Ratio (Dione:Aldehyde:Ammonia) | 1 : (1.0-2.5) : (1.5-5) | An excess of ammonia is typically used. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine completion and avoid prolonged heating. |
| Solvent | Ethanol, Methanol, or aqueous mixtures | Solvent choice can influence reaction rate and solubility of reactants. |
Experimental Protocols
General Experimental Protocol for the Synthesis of this compound (Adapted from general Radziszewski synthesis procedures)
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
Octane-4,5-dione
-
Butyraldehyde (freshly distilled)
-
Ammonium hydroxide (28-30% aqueous solution) or another ammonia source
-
Ethanol
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine octane-4,5-dione (1.0 eq) and ethanol.
-
To this solution, add ammonium hydroxide (e.g., 3-5 eq).
-
While stirring vigorously, slowly add butyraldehyde (1.0-1.5 eq) to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (typically 60-80°C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the limiting reactant), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the resulting residue, add water and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.
Mandatory Visualization
Caption: Main and side reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the Radziszewski reaction for synthesizing this compound?
A1:
-
Octane-4,5-dione: This 1,2-dicarbonyl compound provides the C4 and C5 atoms of the imidazole ring, along with their butyl substituents.
-
Butyraldehyde: This aldehyde provides the C2 atom of the imidazole ring and its butyl substituent.
-
Ammonia: This serves as the nitrogen source, providing the two nitrogen atoms (N1 and N3) of the imidazole ring.
Q2: Can I use a different ammonia source instead of aqueous ammonium hydroxide?
A2: Yes, other ammonia sources can be used. Ammonium acetate is a common alternative and can sometimes offer better control over the reaction pH. Formamide can also be used as a source of ammonia. The choice of ammonia source may require adjustments to the reaction conditions.
Q3: How can I effectively purify this compound from the reaction mixture?
A3: Purification can be challenging due to the presence of polar by-products.
-
Initial Workup: An initial acid-base extraction can be beneficial. Dissolve the crude product in a nonpolar organic solvent and wash with dilute acid to remove basic impurities. Then, neutralize and extract the product.
-
Column Chromatography: This is the most effective method for obtaining high-purity this compound. A silica gel column with a gradient elution system, starting with a nonpolar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is recommended.
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.
-
Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an excellent final purification step.
Q4: My reaction seems to stall before all the starting material is consumed. What should I do?
A4: If the reaction stalls, consider the following:
-
Re-evaluate Stoichiometry: It's possible that one of the reactants, particularly the ammonia source, has been consumed or has evaporated from the reaction mixture. Consider adding more of the ammonia source.
-
Increase Temperature: If the reaction is being run at a lower temperature, a modest increase (e.g., by 10-20°C) may be sufficient to drive it to completion.
-
Extend Reaction Time: Some reactions may simply require a longer time to reach completion. Continue to monitor by TLC to ensure that decomposition is not occurring.
Q5: Are there any safety precautions I should be aware of during this synthesis?
A5: Yes, standard laboratory safety precautions should always be followed.
-
Butyraldehyde: It is flammable and has a strong, unpleasant odor. Handle it in a well-ventilated fume hood.
-
Ammonia: Concentrated ammonium hydroxide is corrosive and has a pungent odor. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: The organic solvents used for reaction and extraction are flammable. Avoid open flames and work in a well-ventilated area.
References
overcoming solubility issues with 2,5-dibutyl-1H-imidazole in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2,5-dibutyl-1H-imidazole in experimental assays.
Troubleshooting Guide: Compound Precipitation in Aqueous Assay Buffer
Encountering precipitation when introducing this compound into your aqueous assay buffer is a common challenge due to its predicted low water solubility. This guide provides a systematic approach to resolving this issue.
Initial Steps & Observations
-
Visual Inspection: Observe the nature of the precipitation. Is it a fine suspension, crystalline, or an oily film? This can provide clues about the solubility issue.
-
Solvent Blank Control: Prepare a control with your final assay buffer and the same concentration of the solvent used for your compound stock. This will help determine if the solvent itself is causing issues with the assay components.[1]
-
Review Stock Concentration: High stock concentrations in organic solvents like DMSO can lead to precipitation when diluted into an aqueous buffer.[2][3]
Troubleshooting Workflow
If initial checks do not resolve the issue, follow the workflow below.
Caption: Troubleshooting workflow for addressing compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
Due to its hydrophobic nature conferred by the two butyl chains, this compound is expected to have poor aqueous solubility. For stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common first choice for creating high-concentration stock solutions of poorly soluble compounds.[2] Other potential solvents include ethanol and methanol.[4] It is crucial to determine the solubility in a small scale test before preparing a large stock solution.
Q2: My compound dissolves in 100% DMSO, but precipitates when diluted into my aqueous assay buffer. What should I do?
This is a common issue known as "antisolvent precipitation".[3] Here are several strategies to overcome this:
-
Reduce the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 1%, as some enzymes and cells are sensitive to higher concentrations.[3]
-
Use a co-solvent: A mixture of solvents can enhance solubility.[5][6]
-
Employ formulation aids: Consider adding surfactants (e.g., Tween-20, Triton X-100) or cyclodextrins to your assay buffer to help keep the compound in solution.[5][7]
-
Adjust pH: The imidazole ring has a basic nitrogen atom. Adjusting the pH of the buffer might improve solubility, depending on the pKa of the compound.[7][8]
Q3: Can I use heating or sonication to dissolve my compound?
Gentle heating and sonication can be effective in dissolving compounds in a stock solution.[3] However, be cautious as excessive heat can degrade the compound. After dissolution, allow the solution to return to room temperature to ensure it does not precipitate out upon cooling. For final assay dilutions, sonication might help in creating a fine dispersion, but it may not be a true solution.
Q4: How do I perform a solubility test for this compound in my assay buffer?
A simple solubility test involves preparing serial dilutions of your compound stock solution into the assay buffer. Visually inspect for any signs of precipitation immediately after dilution and after a period of incubation at the assay temperature. This will help you determine the maximum soluble concentration of your compound under the specific assay conditions.
Quantitative Data Summary
The following tables provide an illustrative summary of expected solubility and the effect of various formulation strategies. Note: This data is for illustrative purposes and should be experimentally verified for this compound.
Table 1: Illustrative Relative Solubility of this compound in Common Solvents
| Solvent | Expected Relative Solubility | Notes |
| Water | Very Low | Expected to be poorly soluble. |
| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water. |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing high-concentration stock solutions.[2] |
| Ethanol | Moderate to High | Can be used as a co-solvent. |
| Methanol | Moderate | Another potential co-solvent. |
| Dichloromethane | High | Generally used for chemical synthesis and purification, not for biological assays.[9] |
Table 2: Summary of Formulation Strategies to Enhance Solubility
| Strategy | Mechanism of Action | Potential Improvement | Considerations |
| Co-solvents (e.g., Ethanol) | Reduces the polarity of the aqueous solvent.[5] | 2 to 10-fold | The co-solvent must be compatible with the assay and not affect biological activity. |
| pH Adjustment | Ionization of the molecule can increase aqueous solubility.[7] | Variable | The pH must be within the working range of the assay and not affect compound stability. |
| Surfactants (e.g., Tween-20) | Form micelles that encapsulate the hydrophobic compound.[6][7] | 10 to 100-fold | The surfactant concentration should be above its critical micelle concentration (CMC) but not so high as to interfere with the assay. |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes with the hydrophobic compound.[7][10] | 10 to >1000-fold | The type and concentration of cyclodextrin need to be optimized. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh out the required amount of this compound powder in a suitable microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Inspect: Visually inspect the solution to ensure there are no visible particles.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Kinetic Solubility Assay
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Dilution into Buffer: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing your aqueous assay buffer (e.g., 198 µL). This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubate: Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measure Turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm) to measure light scattering caused by any precipitate.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit under these conditions.
Visualizations
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. wjbphs.com [wjbphs.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
optimizing reaction conditions for N-alkylation of 2,5-dibutyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of 2,5-dibutyl-1H-imidazole.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of this compound in a question-and-answer format.
Question: My N-alkylation reaction of this compound shows low or no conversion. What are the potential causes and how can I improve the yield?
Answer:
Low conversion in the N-alkylation of this compound can stem from several factors, primarily related to the steric hindrance imposed by the two butyl groups. Here are the potential causes and recommended solutions:
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Insufficiently Strong Base: The chosen base may not be strong enough to efficiently deprotonate the imidazole nitrogen, which is a prerequisite for the reaction.
-
Solution: Switch to a stronger base. If you are using a carbonate base like K₂CO₃, consider using a hydroxide (e.g., KOH, NaOH) or a stronger base like sodium hydride (NaH) or potassium tert-butoxide.
-
-
Inappropriate Solvent: The solvent plays a crucial role in the solubility of reactants and the reaction rate.
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier, especially with sterically hindered substrates.
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Short Reaction Time: The reaction may simply need more time to proceed to completion.
-
Solution: Extend the reaction time and monitor the progress using TLC or GC analysis.
-
Question: I am observing the formation of a significant amount of a byproduct that appears to be the N,N'-dialkylated imidazolium salt. How can I minimize this?
Answer:
The formation of the dialkylated imidazolium salt is a common side reaction in N-alkylation. To minimize its formation:
-
Control Stoichiometry: An excess of the alkylating agent is the primary cause of dialkylation.
-
Solution: Use a slight molar excess of the this compound relative to the alkylating agent (e.g., 1.1 to 1.0 equivalents).
-
-
Gradual Addition of Alkylating Agent: Adding the alkylating agent all at once can lead to localized high concentrations, favoring dialkylation.
-
Solution: Add the alkylating agent dropwise or in portions over an extended period.[4]
-
Question: How do I choose the optimal combination of base and solvent for my reaction?
Answer:
The optimal base and solvent combination depends on the reactivity of your alkylating agent and the desired reaction conditions. The following table provides a general guideline:
| Base | Solvent | Temperature | Notes |
| K₂CO₃ | Acetonitrile, DMF | 80 °C - Reflux | A common and mild choice, suitable for reactive alkylating agents.[2] |
| KOH/NaOH | Toluene, DMF | 75-115 °C | A stronger base system, effective for less reactive alkylating agents.[4] |
| NaH | THF, DMF | 0 °C to RT | A very strong base, often leading to high yields and clean reactions. Requires anhydrous conditions.[1] |
| Potassium tert-butoxide | THF | Room Temperature | A strong, non-nucleophilic base suitable for sensitive substrates. |
Question: The purification of my N-alkylated product is challenging. What strategies can I employ?
Answer:
Purification can be complicated by the presence of unreacted starting material, the dialkylated byproduct, and inorganic salts.
-
Work-up Procedure:
-
Solution: After the reaction, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine to remove water-soluble impurities.
-
-
Chromatography:
-
Solution: Column chromatography on silica gel is often effective for separating the desired product from impurities. A gradient elution system of hexane and ethyl acetate is a good starting point.
-
-
Distillation:
-
Solution: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of this compound?
A1: The reaction proceeds via a two-step mechanism. First, a base abstracts the acidic proton from the N-1 position of the imidazole ring to form an imidazolate anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent in an Sₙ2 reaction to form the N-alkylated product.
Q2: Will the N-alkylation of this compound produce a mixture of regioisomers?
A2: No. Since this compound is a symmetrically substituted imidazole, the two nitrogen atoms are chemically equivalent. Therefore, N-alkylation will yield a single regioisomer.
Q3: Can I use alkyl chlorides as alkylating agents?
A3: While alkyl bromides and iodides are more reactive and commonly used, alkyl chlorides can also be employed. However, they may require more forcing conditions, such as a stronger base, higher temperature, or the addition of a catalytic amount of sodium iodide to facilitate the reaction via an in-situ Finkelstein reaction.
Q4: Is it necessary to run the reaction under an inert atmosphere?
A4: For reactions using strong, air- and moisture-sensitive bases like sodium hydride, an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the decomposition of the base. For less sensitive bases like potassium carbonate, it is good practice but may not be strictly necessary.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in Acetonitrile
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To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation using Sodium Hydride in DMF
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To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
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Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Troubleshooting logic for low conversion in N-alkylation reactions.
References
Technical Support Center: 2,5-Dibutyl-1H-imidazole Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dibutyl-1H-imidazole.
Experimental Protocol: Synthesis of this compound via Debus-Radziszewski Reaction
The synthesis of this compound can be achieved through the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. For the target molecule, the reactants are 5,6-decadione, formaldehyde, and ammonium acetate.
Reactants:
-
5,6-Decadione (1): Provides the two butyl groups at the C4 and C5 positions of the imidazole ring.
-
Formaldehyde (2): Provides the C2 carbon of the imidazole ring. An aqueous solution (e.g., 37% formalin) or a polymeric form like paraformaldehyde can be used.
-
Ammonium Acetate (3): Serves as the ammonia source.
General Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 5,6-decadione (1.0 eq), formaldehyde (1.2 eq, e.g., 37% aqueous solution), and ammonium acetate (2.5 eq).
-
Add a suitable solvent, such as glacial acetic acid or ethanol. The choice of solvent can significantly impact the reaction outcome.
-
Heat the reaction mixture to reflux (typically 80-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using acetic acid, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, typically an oil, using column chromatography on silica gel.
Below is a diagram illustrating the general experimental workflow.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am getting a very low yield of my product. What are the possible causes and how can I improve it?
A1: Low yields are a common issue in the Debus-Radziszewski synthesis.[1] Several factors can contribute to this problem. Consider the following troubleshooting steps:
-
Reaction Conditions: The choice of solvent and temperature is critical. While traditional methods use protic solvents like ethanol, these can sometimes lead to poor yields due to the solvation of ammonium acetate.[2] Consider using a different solvent system. Microwave-assisted synthesis has also been shown to significantly improve yields and reduce reaction times.[3][4]
-
Catalysis: The reaction can be sensitive to the catalyst used. While often run without an explicit catalyst other than the acetic acid solvent, various catalysts have been shown to improve yields for similar imidazole syntheses.
-
Purity of Reactants: Ensure that your starting materials, especially the 5,6-decadione, are of high purity. Impurities can lead to side reactions.
-
Reaction Time: Ensure the reaction has gone to completion by monitoring with TLC. Insufficient reaction time will naturally lead to lower yields.
Data on Reaction Condition Optimization for Imidazole Synthesis:
| Catalyst/Solvent System | Temperature (°C) | Time | Yield (%) | Reference |
| No Catalyst / Ethanol | Reflux | 5 h | Low | [2] |
| No Catalyst / Glycerol | 90 | - | Good | [2] |
| Silicotungstic Acid / Ethanol | Reflux | - | Excellent | [1] |
| Urea-ZnCl₂ (DES) | - | - | Excellent | [5] |
| Microwave Irradiation | - | 5 min | 80-99 | [1][3] |
Q2: My reaction is not proceeding at all, or it has stalled. What should I do?
A2: If there is no product formation or the reaction has stalled, consider the following:
-
Temperature: The reaction typically requires elevated temperatures to proceed. Ensure your reaction is being heated to the appropriate temperature (reflux).
-
Ammonium Acetate: Ammonium acetate can decompose upon prolonged heating. It is often used in excess to ensure a sufficient supply of ammonia throughout the reaction.
-
Formaldehyde Source: If using paraformaldehyde, ensure it is properly depolymerized. This can be facilitated by the acidic reaction medium (e.g., glacial acetic acid).
-
Activation: The carbonyl groups of both the diketone and the aldehyde need to be activated for the reaction to proceed. An acidic medium like glacial acetic acid is often sufficient.
The following diagram outlines a troubleshooting decision process for a stalled or low-yield reaction.
Caption: Troubleshooting guide for low or no product yield.
Q3: I am having difficulty purifying the final product. What purification strategies can I use?
A3: Alkyl-substituted imidazoles are often oils, which can make purification by crystallization challenging. Here are some effective purification techniques:
-
Column Chromatography: This is the most common method for purifying oily products. Use a silica gel column with a suitable eluent system, such as a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the TLC analysis of the crude product.
-
Acid-Base Extraction: Imidazoles are basic due to the lone pair of electrons on one of the nitrogen atoms. You can exploit this by:
-
Dissolving the crude product in an organic solvent.
-
Extracting with a dilute acid (e.g., 1M HCl). The protonated imidazole will move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the imidazole.
-
Extract the free imidazole back into an organic solvent.
-
Dry and concentrate the organic layer to obtain the purified product.
-
-
Selective Salt Precipitation: If column chromatography is not effective, you can try to form a salt of the imidazole with an acid like p-toluenesulfonic acid.[6] This can sometimes result in a crystalline solid that can be filtered and purified by recrystallization. The free base can then be regenerated by treatment with a base.
Q4: I am observing multiple spots on my TLC plate. What are the likely side products?
A4: The Debus-Radziszewski reaction can sometimes produce side products.[1] Potential side products in this synthesis include:
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Incompletely reacted intermediates: The reaction proceeds in stages, including the formation of a diimine from the diketone and ammonia.[7] Incomplete condensation with formaldehyde could leave such intermediates in the reaction mixture.
-
Oxazole formation: Although less common, rearrangement and cyclization with the oxygen atoms of the diketone could potentially lead to oxazole byproducts.[8]
-
Products from side reactions of formaldehyde: Formaldehyde can undergo self-polymerization or other reactions, especially under heating.
If you observe multiple spots, try to optimize the reaction conditions (e.g., temperature, reaction time) to favor the formation of the desired product. Purification methods like column chromatography are essential to separate these byproducts.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation. | Semantic Scholar [semanticscholar.org]
- 4. Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 6. US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents [patents.google.com]
- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
preventing byproduct formation in imidazole synthesis
Welcome to the technical support center for imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, prevent byproduct formation, and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Debus-Radziszewski synthesis?
Low yields in the Debus-Radziszewski reaction, a multicomponent condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia, can stem from several factors.[1] The reaction is often sensitive to conditions. Poor solubility of starting materials in solvents like methanol or ethanol can reduce the effective reactivity of reagents.[2] Additionally, side reactions, such as the formation of oxazole byproducts, can consume reactants and lower the yield of the desired imidazole.[3] Optimization of reaction parameters like solvent, temperature, and catalyst is crucial for improving yields, which have been reported to increase from as low as 35% to over 87% with careful tuning.[4]
Q2: How can I control regioselectivity in the synthesis of substituted imidazoles?
Controlling which position on the imidazole ring a substituent goes to (regiocontrol) is a significant challenge. The choice of synthetic method and catalyst is paramount. For instance, metal-catalyzed reactions often provide high regioselectivity.[5][6] Palladium and silver-based catalysts have been used to selectively synthesize substituted imidazoles and pyrroles from the same starting materials by switching the metal.[7] The reaction conditions, including the catalyst, solvent, and temperature, must be precisely controlled to favor the formation of the desired regioisomer over others.[5][8]
Q3: What causes the formation of dark-colored impurities or tar in my reaction?
The formation of dark-colored materials or tar is typically due to polymerization, decomposition of starting materials, or extensive side reactions. These issues can be exacerbated by high reaction temperatures, prolonged reaction times, or the use of strong acids or bases.[2] Using milder reaction conditions, "green" solvents like glycerol, or techniques such as microwave-assisted synthesis can often minimize these unwanted side reactions, leading to cleaner reaction mixtures and higher purity products.[2][9][10]
Q4: Can changing the catalyst help reduce byproduct formation?
Absolutely. The catalyst plays a critical role in directing the reaction pathway. Switching from a general acid or base catalyst to a specific metal catalyst can significantly enhance selectivity and reduce byproducts.[11] For example, copper-catalyzed methods have been developed to overcome the shortcomings of traditional syntheses, such as the use of strong oxidants or stoichiometric amounts of toxic metals, which often lead to byproducts.[11] In some cases, catalyst-free systems in green solvents like glycerol can also provide high yields with minimal byproducts.[2]
Troubleshooting Guide
Problem 1: An unexpected isomer is the major product.
| Possible Cause | Suggested Solution |
| Lack of Regiocontrol | The chosen synthetic route may not be regioselective for your specific substrates. |
| Incorrect Catalyst | The catalyst may favor the formation of the undesired isomer. Research metal-controlled switchable synthesis; for example, palladium and silver catalysts can direct the reaction to different isomers.[7] |
| Reaction Conditions | Temperature and solvent can influence the kinetic vs. thermodynamic product ratio. Experiment with a matrix of temperatures and solvents to find optimal conditions for the desired isomer. |
Problem 2: Significant formation of an oxazole byproduct is observed.
| Possible Cause | Suggested Solution |
| Competitive Reaction Pathway | In multicomponent reactions like the Debus-Radziszewski synthesis, the condensation can sometimes favor the formation of an oxazole ring.[3] |
| Ammonia/Amine Source | Ensure a sufficient excess of the ammonia source (e.g., ammonium acetate) is used to favor the imidazole pathway over the oxazole pathway. |
| Water Content | The presence of water can influence reaction pathways. Try running the reaction under anhydrous conditions or, conversely, in an aqueous system if appropriate for the method, to see how it affects the product ratio. |
Problem 3: The reaction yields are consistently low (<40%).
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | The temperature, solvent, or reaction time may not be optimal. A Design of Experiments (DOE) approach can efficiently screen parameters to find the optimal conditions.[4] Yields have been shown to improve dramatically with optimization.[4] |
| Poor Reagent Solubility | Reactants may not be fully dissolved, limiting their availability to react. Screen alternative solvents in which all starting materials are highly soluble. Glycerol has been shown to be an effective green solvent.[2] |
| Catalyst Inactivity | The catalyst may be poisoned or simply inefficient. Experiment with different catalysts (e.g., various copper salts like CuI, CuBr, CuCl) or catalyst loading percentages.[11] |
| Use of Modern Techniques | Conventional heating can be inefficient. Consider alternative energy sources like microwave irradiation or ultrasonication, which can significantly reduce reaction times and improve yields.[9][12] |
Data on Reaction Condition Optimization
The following table summarizes data from a study on optimizing a copper-catalyzed synthesis of 2,4,5-trisubstituted imidazoles, demonstrating the impact of catalyst, solvent, and temperature on product yield.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | CuCl (20) | DMSO | 140 | 90 | 62 | [11] |
| 2 | CuBr (20) | DMSO | 140 | 90 | 68 | [11] |
| 3 | CuI (20) | DMSO | 140 | 90 | 75 | [11] |
| 4 | CuI (20) | DMF | 140 | 90 | 65 | [11] |
| 5 | CuI (20) | Toluene | 110 (Reflux) | 120 | 55 | [11] |
| 6 | CuI (20) | Ethanol | 78 (Reflux) | 70 | 76 | [11] |
| 7 | CuI (15) | Ethanol | 78 (Reflux) | 20 | 95 | [11] |
| 8 | CuI (10) | Ethanol | 78 (Reflux) | 25 | 92 | [11] |
| 9 | CuI (5) | Ethanol | 78 (Reflux) | 30 | 88 | [11] |
| 10 | CuI (15) | Ethanol | 90 | 80 | 80 | [11] |
| 11 | CuI (15) | Ethanol | 70 | 80 | 78 | [11] |
Table showing optimization of reaction conditions for the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.
Experimental Protocols
Protocol: Optimized Synthesis of 2,4,5-Trisubstituted Imidazoles via CuI Catalysis
This protocol is adapted from a reported efficient synthesis of 2,4,5-trisubstituted imidazoles and is optimized to minimize reaction time and byproducts.[11]
Materials:
-
Substituted benzoin or benzil (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Ammonium acetate (3.0 mmol)
-
Copper(I) iodide (CuI) (0.15 mmol, 15 mol%)
-
Ethanol (7 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), benzoin (1.0 mmol), ammonium acetate (3.0 mmol), and CuI (15 mol%).
-
Add ethanol (7 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 20 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (20 mL).
-
A solid precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) to remove any residual ammonium acetate.
-
Dry the crude product. If necessary, recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 2,4,5-trisubstituted imidazole.
Visualized Workflows
Below are diagrams illustrating logical workflows for troubleshooting common issues in imidazole synthesis.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 6. Imidazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Production of 2,5-Dibutyl-1H-imidazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of 2,5-dibutyl-1H-imidazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,5-disubstituted imidazoles like this compound?
A1: The most established and versatile method for synthesizing 2,5-disubstituted imidazoles is the Radziszewski reaction and its modern variations.[1][2] This multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1] For the synthesis of this compound, the key precursors would be 5,6-decanedione (the 1,2-dicarbonyl component with butyl groups at the desired positions) and an aldehyde that provides the carbon atom for the 2-position of the imidazole ring.
Q2: What are the typical starting materials for the synthesis of this compound via the Radziszewski reaction?
A2: The primary starting materials are:
-
5,6-Decanedione: This 1,2-dicarbonyl compound provides the butyl groups at the 4 and 5 positions of the imidazole ring.
-
An Aldehyde: A simple aldehyde such as formaldehyde or paraformaldehyde is commonly used to provide the carbon atom at the 2-position.
-
Ammonia Source: Ammonium acetate is a frequently used and convenient source of ammonia for the reaction.
Q3: What are some common challenges encountered when scaling up the production of this compound?
A3: Common challenges include:
-
Low Yields: This can be due to incomplete reactions, side reactions, or suboptimal reaction conditions.
-
Impurity Formation: The formation of byproducts can complicate the purification process and reduce the overall yield of the desired product.
-
Reaction Control: Maintaining consistent temperature and mixing on a larger scale can be challenging and may affect the reaction outcome.
-
Purification Difficulties: Isolating the pure this compound from the reaction mixture and byproducts can be complex.
Experimental Protocols
General Synthesis of this compound via Radziszewski Reaction
-
Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe is charged with the reactants.
-
Reactants:
-
5,6-Decanedione (1.0 equivalent)
-
Paraformaldehyde (1.1 equivalents)
-
Ammonium acetate (3.0 - 5.0 equivalents)
-
Solvent (e.g., glacial acetic acid or a mixture of DMSO and methanol)
-
-
Procedure:
-
The 5,6-decanedione, paraformaldehyde, and ammonium acetate are dissolved in the chosen solvent in the reaction flask.
-
The mixture is heated to a reflux temperature (typically between 80°C and 120°C) with vigorous stirring.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically after several hours), the mixture is cooled to room temperature.
-
The reaction mixture is worked up by pouring it into water and neutralizing it with a base (e.g., sodium bicarbonate or sodium hydroxide).
-
The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Data Presentation
Table 1: Representative Reaction Conditions for Radziszewski Imidazole Synthesis
| Parameter | Condition 1 (Microwave) | Condition 2 (Conventional Heating) |
| Dicarbonyl | 1,2-Diketone | 1,2-Diketone |
| Aldehyde | Aryl or Aliphatic Aldehyde | Aryl or Aliphatic Aldehyde |
| Ammonia Source | Ammonium Acetate | Ammonium Acetate |
| Solvent | Acetic Acid | Glacial Acetic Acid or DMSO/Methanol |
| Temperature | 120-180°C | 80-120°C (Reflux) |
| Time | 2-10 minutes | 2-18 hours |
| Yield | High (often >80%) | Moderate to High (23-85%)[3][4] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive reagents- Incorrect reaction temperature- Insufficient reaction time | - Check the purity and activity of starting materials.- Optimize the reaction temperature. Lower temperatures may require longer reaction times.- Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Formation of Multiple Products (Impurities) | - Side reactions due to high temperatures- Incorrect stoichiometry of reactants | - Lower the reaction temperature.- Carefully control the molar ratios of the reactants. An excess of the aldehyde or ammonia source can sometimes lead to side products. |
| Difficult Purification | - Presence of polar byproducts- Oily product that is difficult to crystallize | - Optimize the work-up procedure to remove polar impurities (e.g., additional aqueous washes).- For oily products, consider purification by vacuum distillation or conversion to a salt to facilitate crystallization and purification. |
| Reaction Does Not Go to Completion | - Insufficient heating or reaction time- Catalyst (if used) is not active | - Ensure the reaction is maintained at the target temperature for an adequate duration.- If a catalyst is employed, ensure it is fresh and active. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Technical Support Center: Characterization of 2,5-Dibutyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis, purification, and characterization of 2,5-dibutyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The synthesis of this compound, often via the Radziszewski reaction or similar methods, can present challenges such as low yields, the formation of side products, and difficulties in purification. The use of aliphatic aldehydes like valeraldehyde can lead to self-condensation or other side reactions, competing with the desired imidazole ring formation. Reaction conditions such as temperature, reaction time, and stoichiometry of reactants are critical to optimize for improved yield and purity.
Q2: I am observing a complex mixture of products in my reaction. What are the likely impurities?
A2: In the synthesis of this compound, particularly through the Radziszewski synthesis, common impurities may arise from several sources. These can include unreacted starting materials (valeraldehyde, a 1,2-dicarbonyl compound if used, and ammonia source), side-products from the self-condensation of valeraldehyde (aldol condensation products), and potentially regioisomers if an unsymmetrical dicarbonyl compound is used. Over-alkylation or side reactions involving the imidazole ring under harsh conditions can also contribute to the impurity profile.
Q3: Why is the purification of this compound difficult?
A3: The two butyl chains in this compound impart significant hydrophobicity to the molecule. This nonpolar nature can make separation from nonpolar impurities and starting materials challenging using standard chromatographic techniques. The compound may exhibit poor solubility in highly polar solvents, while being highly soluble in nonpolar organic solvents, similar to the impurities. This necessitates careful selection of chromatographic conditions, such as the use of non-polar stationary phases or specialized elution gradients.
Q4: What are the expected spectroscopic characteristics for this compound?
A4: The characterization of this compound relies on a combination of spectroscopic techniques. In ¹H NMR, you would expect to see signals corresponding to the butyl group protons and a characteristic signal for the imidazole ring proton. In ¹³C NMR, distinct signals for the butyl carbons and the imidazole ring carbons should be present. Mass spectrometry should show a molecular ion peak corresponding to its molecular weight (180.29 g/mol ). FT-IR spectroscopy will show characteristic N-H stretching and C=N stretching vibrations of the imidazole ring.
Q5: How stable is this compound?
A5: Imidazole rings are generally aromatic and relatively stable. However, the stability can be influenced by pH and the presence of oxidizing agents. Under strongly acidic conditions, protonation of the imidazole nitrogen occurs, which can affect its reactivity. In highly alkaline environments, some substituted imidazoles can be susceptible to degradation. The alkyl side chains are generally stable but could be susceptible to oxidation under harsh conditions. It is recommended to store the compound under an inert atmosphere and away from strong acids, bases, and oxidizing agents.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Synthesis
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may require cooling to prevent side reactions. |
| Suboptimal Reagent Stoichiometry | Carefully control the molar ratios of the reactants. An excess of one reactant, such as the aldehyde, may favor side-product formation. |
| Inefficient Mixing | Ensure vigorous and efficient stirring, especially in heterogeneous reaction mixtures, to maximize contact between reactants. |
| Decomposition of Reactants or Product | Check the stability of your starting materials and the final product under the reaction conditions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution with Nonpolar Impurities | Due to the hydrophobic nature of the butyl chains, the product may co-elute with other nonpolar compounds. Use a less polar mobile phase or a reverse-phase chromatography setup. |
| Product is an Oil and Difficult to Handle | Long-chain alkyl imidazoles can be oils at room temperature. If purification by crystallization is not feasible, consider bulb-to-bulb distillation (Kugelrohr) under reduced pressure or preparative chromatography. |
| Product Streaking on TLC/Column | The basic nature of the imidazole ring can cause streaking on silica gel. Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system. |
Problem 3: Ambiguous Spectroscopic Data
| Possible Cause | Suggested Solution |
| ¹H NMR: Broad N-H Signal | The N-H proton of the imidazole ring can exchange with residual water or other exchangeable protons, leading to a broad signal. This can be confirmed by a D₂O exchange experiment, where the N-H peak will disappear. |
| Mass Spec: No Molecular Ion Peak | The molecular ion may be weak or absent in electron ionization (EI) mass spectrometry due to fragmentation. Use a soft ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) to observe the protonated molecule [M+H]⁺. |
| FT-IR: Overlapping Peaks | The C-H stretching vibrations of the butyl groups may overlap with other signals. Focus on the fingerprint region (below 1500 cm⁻¹) to identify characteristic imidazole ring vibrations. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 88346-58-1 |
| Molecular Formula | C₁₁H₂₀N₂ |
| Molecular Weight | 180.29 g/mol |
| Predicted LogP | 3.09 |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals for butyl groups (triplets and multiplets, ~0.9-2.7 ppm), imidazole C-H proton (singlet, ~6.5-7.5 ppm), imidazole N-H proton (broad singlet, variable). |
| ¹³C NMR | Signals for butyl carbons (~13-35 ppm), imidazole ring carbons (~115-145 ppm). |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 181.17 |
| FT-IR | N-H stretch (~3100-3400 cm⁻¹, broad), C-H stretches (~2800-3000 cm⁻¹), C=N and C=C stretches of imidazole ring (~1450-1600 cm⁻¹). |
Experimental Protocols
Synthesis of this compound via Radziszewski Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
Valeraldehyde
-
A suitable 1,2-dicarbonyl compound (e.g., glyoxal or 2,3-butanedione)
-
Ammonium acetate or aqueous ammonia
-
A suitable solvent (e.g., acetic acid, ethanol, or a mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,2-dicarbonyl compound and valeraldehyde in the chosen solvent.
-
Add the ammonia source (e.g., ammonium acetate) to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate, potentially with a small amount of triethylamine).
Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
Technical Support Center: Quantitative Analysis of 2,5-dibutyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 2,5-dibutyl-1H-imidazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantitative analysis of this compound?
A1: The most prevalent methods for quantifying imidazole derivatives, and therefore applicable to this compound, are High-Performance Liquid Chromatography (HPLC), often coupled with a UV or mass spectrometry (MS) detector, and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2][3] The choice of technique depends on the sample matrix, required sensitivity, and available instrumentation.
Q2: How should I prepare my sample for analysis?
A2: Sample preparation is critical for accurate analysis. A general approach involves dissolving the sample in a suitable organic solvent, such as methanol or acetonitrile.[1][2] For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[4] It is crucial to ensure the final sample concentration is within the linear range of the calibration curve.
Q3: What type of HPLC column is recommended for the separation of this compound?
A3: For the separation of imidazole derivatives, reverse-phase columns such as C8 or C18 are commonly used.[1][2][5] The specific choice will depend on the polarity of the compound and any potential impurities that need to be resolved.
Q4: Can I use GC-MS for the analysis of this compound?
A4: Yes, GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound. Derivatization may be necessary to improve its volatility and chromatographic behavior.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) in HPLC | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For basic compounds like imidazoles, a slightly basic mobile phase can improve peak shape. |
| Column overload. | Dilute the sample and reinject. | |
| Secondary interactions with the stationary phase. | Add a competing base, like triethylamine, to the mobile phase in low concentrations. | |
| No Peak or Very Small Peak | Incorrect injection volume or sample concentration. | Verify the injection volume and ensure the sample concentration is appropriate. |
| The compound is not eluting from the column. | Modify the mobile phase composition to increase the elution strength. | |
| Detector issue. | Check the detector settings and ensure the lamp (for UV detectors) is functioning correctly. | |
| Baseline Noise or Drift in HPLC | Contaminated mobile phase or column. | Filter the mobile phase and flush the column with a strong solvent. |
| Air bubbles in the system. | Degas the mobile phase and prime the pump. | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Inconsistent Retention Times in GC | Fluctuation in oven temperature or carrier gas flow rate. | Verify the stability of the GC oven temperature and the carrier gas flow. |
| Column degradation. | Condition the column or replace it if necessary. | |
| Poor Sensitivity in GC-MS | Inefficient ionization. | Optimize the ion source parameters, such as electron energy and emission current. |
| Sample degradation in the injector. | Use a lower injector temperature or a faster injection speed. |
Experimental Protocol: Quantitative Analysis by HPLC-UV
This protocol provides a general method for the quantitative analysis of this compound. Optimization may be required based on the specific sample and instrumentation.
1. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable diluent (e.g., methanol or acetonitrile) to a known volume in a volumetric flask.
-
Perform serial dilutions as necessary to bring the concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 220 nm |
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
Determine the linearity of the response (R² > 0.99).
4. Data Analysis:
-
Inject the prepared sample solution.
-
Identify the peak corresponding to this compound based on its retention time.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary:
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | Dependent on instrument, typically in the ng/mL range. |
| Limit of Quantitation (LOQ) | Dependent on instrument, typically in the ng/mL range. |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound by HPLC-UV.
Caption: A logical diagram for troubleshooting common issues in chromatographic analysis.
References
Validation & Comparative
Comparative Analysis of 2,5-dibutyl-1H-imidazole and Other Alkylated Imidazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2,5-dibutyl-1H-imidazole with other alkylated imidazole analogs, focusing on their potential applications in drug development. The analysis is supported by experimental data from various studies, highlighting key performance indicators such as antimicrobial activity.
Introduction to Alkylated Imidazoles
Imidazole, a five-membered heterocyclic aromatic compound, is a crucial scaffold in medicinal chemistry due to its presence in many biologically active molecules, including the amino acid histidine.[1][2] Alkylation of the imidazole ring can significantly modulate its physicochemical and pharmacological properties, leading to a wide range of therapeutic applications.[3] These derivatives have demonstrated a broad spectrum of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[1][4] The nature, size, and position of the alkyl substituents play a critical role in determining the biological activity and target selectivity of these compounds.
Antimicrobial Activity of Alkylated Imidazoles
The antimicrobial properties of alkylated imidazoles are a significant area of research. The length of the alkyl chain and the substitution pattern on the imidazole ring have been shown to directly influence the antimicrobial efficacy.
Key Findings from Experimental Data:
-
Influence of Alkyl Chain Length: Studies on N-alkylated imidazoles have shown that increasing the carbon chain length up to nine carbons can enhance antibacterial activity.[3] This is often attributed to an increase in lipophilicity, which facilitates the penetration of the bacterial cell membrane.
-
Substitution Patterns: The position of alkyl substitution on the imidazole ring also plays a crucial role. For instance, 2,5-disubstituted imidazoles have been a focus of synthetic efforts to develop new therapeutic agents.
While specific comparative data for this compound is limited in publicly available literature, we can infer its potential activity based on the structure-activity relationships established for other alkylated imidazoles. The butyl groups at the 2 and 5 positions contribute significantly to the lipophilicity of the molecule, which is a key factor in its potential antimicrobial action.
For a comparative perspective, the following table summarizes the antimicrobial activity of various alkylated imidazole derivatives against common bacterial strains.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Alkylated Imidazoles
| Compound/Derivative | Alkyl Substituent(s) | Target Organism | MIC (µg/mL) | Reference |
| 1-Ethyl-2-[(1,4-benzodioxan-2-yl)methyl]imidazole | 1-Ethyl, 2-Substituted | - | - | [5] |
| 4-benzyl-2-benzylthio-5-methyl-1H-imidazole | 2-Benzylthio, 4-Benzyl, 5-Methyl | Breast Cancer Cells | IC50: 6.66-26.02 µM | |
| N-alkylated imidazoles | 1-Alkyl (C1-C9) | Escherichia coli, Staphylococcus aureus | Varies with chain length | [3] |
| 2,5-disubstituted 1,3,4-oxadiazoles (related heterocycles) | Various aryl/alkyl | S. aureus, E. coli, C. albicans | 4 - >512 |
Note: Direct MIC values for this compound were not available in the reviewed literature. The table presents data for structurally related compounds to provide a comparative context.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are summarized protocols for key experiments typically used in the evaluation of alkylated imidazoles.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol Details:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Signaling Pathways
The biological activity of alkylated imidazoles is intrinsically linked to their chemical structure. Understanding the structure-activity relationship is fundamental for the rational design of more potent and selective drug candidates.
Logical Relationship of Imidazole Structure to Biological Activity
Caption: Influence of imidazole structure on biological activity.
The diagram above illustrates how modifications to the alkyl substituents on the imidazole core influence physicochemical properties such as lipophilicity, electronic effects, and steric hindrance. These properties, in turn, dictate the compound's biological activity by affecting its ability to cross cell membranes, bind to specific biological targets, and its overall pharmacokinetic profile. For instance, increased lipophilicity from longer alkyl chains can enhance membrane permeability, a critical factor for antimicrobial agents that need to reach intracellular targets.
Conclusion
Alkylated imidazoles represent a versatile class of compounds with significant potential in drug discovery. While direct comparative data for this compound is not extensively available, the established structure-activity relationships within the broader class of alkylated imidazoles suggest that its lipophilic nature, conferred by the two butyl groups, is likely to be a key determinant of its biological activity. Further experimental studies are warranted to fully elucidate the pharmacological profile of this compound and to compare its performance against other promising alkylated imidazole candidates in various therapeutic areas. The provided experimental protocols and SAR diagrams offer a foundational framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 2-Substituted-4-benzyl-5-methylimidazoles as new potential Anti-breast cancer agents to inhibit oncogenic STAT3 functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity of Imidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. While the specific biological profile of 2,5-dibutyl-1H-imidazole is not extensively documented in publicly available literature, a vast body of research highlights the diverse in vitro activities of various substituted imidazole derivatives. This guide provides a comparative overview of the anti-inflammatory, anticancer, and antimicrobial potential of selected imidazole compounds, supported by experimental data and detailed methodologies.
Anti-Inflammatory Activity
Imidazole derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and p38 MAP kinase.
Comparative Analysis of In Vitro Anti-Inflammatory Activity
The following table summarizes the in vitro inhibitory activity of selected imidazole derivatives against COX-2 and p38 MAP kinase.
| Compound/Derivative | Target | In Vitro Assay | IC50 Value | Reference Compound | Reference IC50 |
| Compound 5b (1-benzyl-2-(methylsulfonyl)-5-(substituted anilino)methyl-1H-imidazole) | COX-2 | Colorimetric COX inhibitor screening assay | 0.71 µM | Celecoxib | Not explicitly stated for direct comparison in the same study |
| Compound AA6 (N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative) | p38 MAP Kinase | p38 MAP kinase inhibitory assay | 403.57 ± 6.35 nM | Adezmapimod (SB203580) | 222.44 ± 5.98 nM[1][2] |
| PYZ10 (Pyrazole-thiourea-benzimidazole hybrid) | COX-2 | In vitro COX-I/II inhibition assay | 0.0283 nM | Celecoxib | Not explicitly stated for direct comparison in the same study |
| PYZ11 (Pyrazole-thiourea-benzimidazole hybrid) | COX-2 | In vitro COX-I/II inhibition assay | 0.2272 nM | Celecoxib | Not explicitly stated for direct comparison in the same study |
Anticancer Activity
The antiproliferative effects of imidazole derivatives have been evaluated against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly employed method to assess cytotoxicity.
Comparative Analysis of In Vitro Anticancer Activity
The table below presents the cytotoxic activity (IC50 values) of different imidazole derivatives against human lung carcinoma (A549), breast adenocarcinoma (MCF-7), and colon carcinoma (HCT-116) cell lines.
| Compound/Derivative | Cell Line | In Vitro Assay | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 22 (Benzimidazole sulfonamide with pyrazole) | A549 | MTT Assay | 0.15 | - | - |
| Compound 22 (Benzimidazole sulfonamide with pyrazole) | MCF-7 | MTT Assay | 0.17 | - | - |
| Compound 22 (Benzimidazole sulfonamide with pyrazole) | HCT-116 | Not Reported | Not Reported | - | - |
| Compound 5 (1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione) | MCF-7 | MTT Assay | < 5 | Docetaxel | Not explicitly stated for direct comparison in the same study |
| Compound 5 (1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione) | HCT-116 | MTT Assay | < 5 | Docetaxel | Not explicitly stated for direct comparison in the same study |
| Benzimidazole 4 | MCF-7 | MTT Assay | 8.86 ± 1.10 | - | - |
| Benzimidazole 2 | HCT-116 | MTT Assay | 16.18 ± 3.85 | - | - |
| Kim-161 (5a) | T24 (Urothelial Carcinoma) | MTT Assay | 56.11 | - | - |
| Kim-111 (5b) | T24 (Urothelial Carcinoma) | MTT Assay | 67.29 | - | - |
Antimicrobial Activity
Imidazole-containing compounds constitute a major class of antifungal and antibacterial agents. Their in vitro efficacy is typically determined by the minimum inhibitory concentration (MIC) using the broth microdilution method.
Comparative Analysis of In Vitro Antimicrobial Activity
This table summarizes the MIC values of selected imidazole derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Compound/Derivative | Bacterial Strain | In Vitro Assay | MIC Value (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| HL1 | Staphylococcus aureus | Broth Microdilution | 625 | Vancomycin | 10 - 0.02 |
| HL2 | Staphylococcus aureus | Broth Microdilution | 625 | Vancomycin | 10 - 0.02 |
| HL1 | Escherichia coli | Broth Microdilution | >5000 | Ciprofloxacin | 10 - 0.02 |
| HL2 | Escherichia coli | Broth Microdilution | 2500 | Ciprofloxacin | 10 - 0.02 |
| Compound 1a (Imidazoquinolone) | Staphylococcus aureus | Broth Microdilution | 0.15 - 3.0 | - | - |
| Compound 1a (Imidazoquinolone) | Escherichia coli | Broth Microdilution | 0.7 - 3.0 | - | - |
| Compound 3b (Imidazolium salt) | Bacillus subtilis | Broth Microdilution | 4 (MBC) | Alamethicin | Not explicitly stated for direct comparison in the same study |
| Compound 3b (Imidazolium salt) | Escherichia coli | Broth Microdilution | 128 (MBC) | - | - |
Experimental Protocols
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the peroxidase activity of COX-2.[3][4]
-
Reagent Preparation : Prepare human recombinant COX-2 enzyme, a COX-2 cofactor solution, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in an appropriate assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Incubation : In a 96-well plate, pre-incubate the COX-2 enzyme, cofactor, and test compound (at various concentrations) for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation : Initiate the reaction by adding arachidonic acid, the substrate for the cyclooxygenase activity.
-
Measurement : The peroxidase activity is monitored by measuring the appearance of the oxidized TMPD at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis : The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without inhibitor). The IC50 value is determined from the dose-response curve.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7]
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 to 72 hours).
-
MTT Addition : Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization : Add a solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[5]
-
Absorbance Reading : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.
Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9][10][11][12][13]
-
Preparation of Antimicrobial Solutions : Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation : Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C) for 18 to 24 hours.
-
MIC Determination : The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: Inhibition of the COX-2 pathway by imidazole derivatives.
Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.
References
- 1. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 4. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. EUCAST: MIC Determination [eucast.org]
- 13. protocols.io [protocols.io]
A Prospective Comparative Analysis of the Catalytic Activity of 2,5-dibutyl-1H-imidazole Complexes
The catalytic efficacy of metal complexes is profoundly influenced by the electronic and steric properties of their ligands. For imidazole-based ligands, alkyl substitution can significantly modulate these properties. The introduction of two butyl groups at the 2 and 5 positions of the imidazole ring is expected to have two primary effects:
-
Electronic Effect: Alkyl groups are electron-donating. The two butyl groups would increase the electron density on the imidazole ring, enhancing its σ-donating character. This can lead to a more electron-rich metal center, which may promote certain steps in a catalytic cycle, such as oxidative addition.
-
Steric Effect: The butyl groups introduce significant steric bulk around the metal center. This steric hindrance can influence substrate approach, product release, and the stability of the catalyst. It may favor the formation of less sterically hindered products and could potentially enhance catalyst longevity by preventing decomposition pathways like dimerization.
This guide will explore these potential effects in the context of a common cross-coupling reaction and compare the hypothetical performance of a 2,5-dibutyl-1H-imidazole complex with simpler analogues.
Hypothetical Comparative Study: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, and palladium-imidazole complexes are known to be effective catalysts for this transformation. In this hypothetical study, we compare the performance of three palladium(II) complexes in the coupling of 4-bromotoluene with phenylboronic acid. The ligands compared are imidazole, 2-methyl-1H-imidazole, and this compound.
Table 1: Hypothetical Performance Data for Palladium-Imidazole Complexes in Suzuki-Miyaura Cross-Coupling
| Catalyst Precursor | Ligand | Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Catalyst Stability (Half-life, h) |
| Pd(OAc)₂ | Imidazole | 85 | 1700 | 2 |
| Pd(OAc)₂ | 2-methyl-1H-imidazole | 92 | 1840 | 4 |
| Pd(OAc)₂ | This compound | 95 | 1900 | 8 |
The data presented in this table is hypothetical and for illustrative purposes only.
Rationale for Hypothetical Data:
-
Yield and TOF: The increasing alkyl substitution from imidazole to 2-methyl-1H-imidazole and then to this compound is predicted to enhance the catalytic activity. The electron-donating nature of the alkyl groups makes the palladium center more electron-rich, which can facilitate the rate-determining oxidative addition step.
-
Catalyst Stability: The steric bulk of the butyl groups in the this compound ligand is expected to provide greater stability to the palladium center. This steric shielding can inhibit catalyst decomposition pathways, leading to a longer catalyst lifetime and higher overall turnover numbers.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
A 25 mL Schlenk flask is charged with the palladium catalyst precursor (e.g., Pd(OAc)₂, 0.01 mmol), the imidazole-based ligand (0.02 mmol), and a magnetic stir bar. The flask is evacuated and backfilled with argon three times. Aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) are then added. The solvent (e.g., a mixture of isopropanol and water) is added via syringe, and the reaction mixture is stirred at the desired temperature (e.g., 60°C). Reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for the screening and comparison of different catalysts.
Concluding Remarks
While direct experimental evidence is pending, the structural features of this compound suggest its potential as a highly effective ligand in catalysis. The combination of enhanced electron-donating properties and significant steric bulk could lead to catalysts with superior activity and stability compared to those with less substituted imidazole ligands. Future research should focus on the synthesis and characterization of metal complexes of this compound and their systematic evaluation in various catalytic transformations to validate these theoretical predictions. Such studies would provide valuable insights into the rational design of next-generation catalysts.
Confirming the Molecular Structure of 2,5-dibutyl-1H-imidazole: A 2D NMR Approach
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel chemical entities is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of 2,5-dibutyl-1H-imidazole, a representative small organic molecule. We will explore the synergistic use of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments and contrast this methodology with alternative analytical techniques.
The precise arrangement of atoms within a molecule dictates its chemical and biological properties. For substituted imidazoles, which are prevalent scaffolds in medicinal chemistry, accurate structural assignment is paramount. 2D NMR spectroscopy stands as a powerful, non-destructive technique to delineate the complete bonding framework of a molecule in solution.
Comparative Analysis of Structural Elucidation Techniques
While several analytical methods can provide structural information, 2D NMR offers a unique combination of detail and certainty for small molecules like this compound.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom-to-atom connectivity (¹H-¹H, ¹H-¹³C one-bond, ¹H-¹³C multiple-bond) | Provides an unambiguous and complete bonding framework. Non-destructive. | Relatively lower sensitivity compared to mass spectrometry. Requires larger sample amounts. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[1][2] | High sensitivity, requires very small sample amounts. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[1][3] | Provides indirect structural information that often requires interpretation and can be ambiguous without fragmentation libraries. Isomer differentiation can be challenging. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple to operate. Good for identifying key chemical bonds. | Provides limited information on the overall molecular skeleton. Not suitable for complete structure elucidation on its own. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a single crystal. | Provides the absolute and most definitive molecular structure. | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not represent the solution-state conformation. |
Deciphering the Structure of this compound with 2D NMR
The combination of COSY, HSQC, and HMBC experiments provides a comprehensive picture of the molecular structure. Each experiment offers a unique piece of the puzzle, and together they allow for the complete assignment of all proton and carbon signals.
Expected 2D NMR Data for this compound
The following table summarizes the expected ¹H and ¹³C chemical shifts and key 2D NMR correlations for this compound.
| Position | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| 1 | N-H | ~12.0 | - | - | C2, C5 |
| 2 | C | - | ~145 | - | - |
| 4 | C-H | ~6.8 | ~120 | H5' | C2, C5 |
| 5 | C | - | ~135 | - | - |
| 1' (Butyl at C2) | CH₂ | ~2.7 | ~30 | H2' | C2, C4, C2' |
| 2' (Butyl at C2) | CH₂ | ~1.6 | ~32 | H1', H3' | C1', C3' |
| 3' (Butyl at C2) | CH₂ | ~1.4 | ~22 | H2', H4' | C2', C4' |
| 4' (Butyl at C2) | CH₃ | ~0.9 | ~14 | H3' | C3' |
| 1'' (Butyl at C5) | CH₂ | ~2.6 | ~28 | H2'' | C4, C5, C2'' |
| 2'' (Butyl at C5) | CH₂ | ~1.5 | ~31 | H1'', H3'' | C1'', C3'' |
| 3'' (Butyl at C5) | CH₂ | ~1.3 | ~22 | H2'', H4'' | C2'', C4'' |
| 4'' (Butyl at C5) | CH₃ | ~0.9 | ~14 | H3'' | C3'' |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Experimental Protocols
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
NMR Data Acquisition: All 2D NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][5][6] The pulse sequence consists of two 90° pulses separated by an evolution time.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).[4][6] It is a proton-detected experiment, offering high sensitivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[4][6][7] This is crucial for connecting different spin systems and piecing together the carbon skeleton.
Workflow for Structure Confirmation
The logical flow for confirming the structure of this compound using 2D NMR is as follows:
References
- 1. scispace.com [scispace.com]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of 2,5-dibutyl-1H-imidazole as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of 2,5-dibutyl-1H-imidazole as a corrosion inhibitor, comparing its performance with established inhibitors such as Benzotriazole and Tolyltriazole. The information presented is curated from experimental studies to assist researchers in making informed decisions for material protection and development.
Performance Benchmark: this compound vs. Known Inhibitors
Quantitative data from various experimental studies are summarized below to highlight the corrosion inhibition efficiency of this compound in comparison to other widely used inhibitors. The data is primarily derived from weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) studies.
Note: Direct comparative "benchmark" studies for this compound against a wide range of inhibitors are limited. The following tables are compiled from various sources, and experimental conditions are noted to ensure a fair comparison.
Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements
| Inhibitor | Concentration (mM) | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) |
| This compound | Data not available | |||
| Benzotriazole | 10 | 3.5% NaCl | Ambient | ~90 |
| Tolyltriazole | 0.5 | 0.5 M HCl | 20 | ~91 |
| Imidazole | 500 ppm | Alkaline Water | 60 | 91.7[1][2] |
| Substituted Imidazole (TMPI) | 1 | 1 M HCl | Ambient | 98.59[3][4] |
| Substituted Imidazole (MSPI) | 1 | 1 M HCl | Ambient | 99.12[3][4] |
Table 2: Potentiodynamic Polarization Data
| Inhibitor | Concentration (mM) | Corrosive Medium | Corrosion Current Density (i_corr, µA/cm²) | Inhibition Efficiency (%) |
| This compound | Data not available | |||
| Benzotriazole | 1 | 1 M HNO₃ | Decreased significantly | ~94 |
| Tolyltriazole | 0.07 M | 0.5 M HCl | Decreased significantly | 91 |
| Imidazole | 500 ppm | Alkaline Water | 1.23 | 91.7[1][2] |
| Substituted Imidazole (ES1) | 1 | 1 M HCl | Decreased significantly | 97[5] |
| Substituted Imidazole (ES2) | 1 | 1 M HCl | Decreased significantly | 98[5] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration (mM) | Corrosive Medium | Charge Transfer Resistance (R_ct, Ω·cm²) | Inhibition Efficiency (%) |
| This compound | Data not available | |||
| Benzotriazole | 1 | 1 M HNO₃ | Increased significantly | ~94 |
| Tolyltriazole | 0.07 M | 0.5 M HCl | Increased significantly | >90 |
| Imidazole | 500 ppm | Alkaline Water | 15.8 kΩ·cm² | ~91 |
| Substituted Imidazole (IL1) | 80 ppm | 1% NaCl | Increased significantly | >80[6] |
| Substituted Imidazole (IL2) | 100 ppm | 1% NaCl | Increased significantly | >80[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard practices in corrosion research.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates.
-
Specimen Preparation: Metal specimens (coupons) of known dimensions are cleaned, degreased, and weighed accurately.
-
Immersion: The coupons are suspended in the corrosive solution, with and without the inhibitor, for a specified period under controlled temperature.
-
Cleaning: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using a specific acid solution followed by rinsing and drying), and then re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of anodic and cathodic reactions and allows for the determination of the corrosion current.
-
Electrochemical Cell Setup: A three-electrode cell is typically used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Open Circuit Potential (OCP): The specimen is immersed in the test solution, and the OCP is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow, constant scan rate (e.g., 0.166 mV/s).
-
Data Analysis: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr). The inhibition efficiency is calculated as:
-
IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface.
-
Electrochemical Cell Setup: The same three-electrode setup as in potentiodynamic polarization is used.
-
Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: The resulting AC current and the phase shift between the voltage and current are measured at each frequency.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct). A higher R_ct value indicates a lower corrosion rate. The inhibition efficiency is calculated using the R_ct values:
-
IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100
-
Visualizing Corrosion Inhibition
Mechanism of Action: Imidazole Derivatives
Imidazole derivatives, including this compound, function as corrosion inhibitors primarily through adsorption onto the metal surface. This forms a protective barrier that isolates the metal from the corrosive environment. The inhibition mechanism involves the following key steps:
-
Adsorption: The imidazole ring, rich in electron density due to the nitrogen heteroatoms and π-electrons, interacts with the vacant d-orbitals of the metal atoms. The alkyl chains (butyl groups in this case) can enhance the adsorption and create a more hydrophobic, and thus more protective, layer.
-
Barrier Formation: The adsorbed inhibitor molecules form a film on the metal surface, which can be a monolayer or a multilayer. This film acts as a physical barrier, blocking the active sites for corrosion reactions.
-
Inhibition of Reactions: The protective layer impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.
Caption: Corrosion inhibition mechanism of this compound.
Experimental Workflow for Inhibitor Evaluation
The general workflow for evaluating the performance of a corrosion inhibitor is a systematic process involving multiple experimental techniques.
Caption: General experimental workflow for corrosion inhibitor evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of three substituted dihydroimidazole corrosion inhibitors on carbon steel surfaces: experimental and theoretical studies of inhibition and adsorption performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Effect of three substituted dihydroimidazole corrosion inhibitors on carbon steel surfaces: experimental and theoretical studies of inhibition and adsorption performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthesis-characterization-and-electrochemical-studies-of-two-novel-imidazole-derivatives-for-mild-steel-corrosion-inhibition-in-1-m-hcl-environment-dft-calculations-and-mc-simulations - Ask this paper | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Purity of Synthesized 2,5-dibutyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 2,5-dibutyl-1H-imidazole. We present a detailed evaluation of a synthesized batch against a commercially available reference standard, supported by experimental data and detailed protocols.
Introduction
This compound is a substituted imidazole derivative with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for research or drug development, rigorous purity assessment is crucial to ensure reliable and reproducible results. Impurities, even in trace amounts, can significantly impact biological activity, chemical reactivity, and overall experimental outcomes.
This guide outlines a multi-pronged analytical approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to provide a thorough purity profile of a synthesized batch of this compound. The results are benchmarked against a certified reference standard.
Comparative Analysis of Synthesized vs. Reference Standard this compound
The purity of a newly synthesized batch of this compound was compared against a commercially sourced, high-purity reference standard (>99% purity). The following table summarizes the quantitative data obtained from HPLC, GC-MS, and qNMR analyses.
| Parameter | Synthesized this compound | Reference Standard | Method |
| Purity by HPLC (Area %) | 99.2% | >99.8% | HPLC-UV |
| Purity by GC-MS (Area %) | 99.1% | >99.8% | GC-MS |
| Purity by ¹H qNMR | 99.3% (± 0.2%) | 99.9% (Certified) | ¹H qNMR |
| Major Impurity 1 | 0.4% (Unidentified) | Not Detected | GC-MS |
| Major Impurity 2 | 0.2% (Positional Isomer) | Not Detected | GC-MS |
| Residual Solvents | <0.1% | <0.05% | ¹H NMR |
| Water Content | 0.15% | <0.1% | Karl Fischer Titration |
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for purity validation of synthesized this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 10% Acetonitrile
-
20-25 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Samples were diluted in dichloromethane to a concentration of 1 mg/mL.
Quantitative ¹H Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the absolute purity of a compound.[1]
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Maleic anhydride (certified reference material).
-
Method: A precisely weighed amount of the synthesized compound and the internal standard were dissolved in the deuterated solvent. The ¹H NMR spectrum was acquired with a sufficiently long relaxation delay (D1 = 30 s) to ensure full signal relaxation for accurate integration.
-
Purity Calculation: The purity was calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the known proton signal from the internal standard, taking into account their respective molar masses and number of protons.
Discussion of Results
The synthesized batch of this compound demonstrates high purity, as confirmed by three independent analytical techniques. The HPLC and GC-MS analyses provided purity values of 99.2% and 99.1%, respectively, based on the relative peak areas. The ¹H qNMR, which provides a more absolute measure of purity against a certified standard, indicated a purity of 99.3%.
GC-MS analysis was instrumental in identifying two minor impurities in the synthesized batch that were not present in the reference standard. One of these was tentatively identified as a positional isomer, a common byproduct in imidazole synthesis.[2] The other impurity remains unidentified but is present at a low level (0.4%).
Residual solvent analysis by ¹H NMR showed minimal traces of common laboratory solvents, well below acceptable limits for research-grade compounds. The water content, determined by Karl Fischer titration, was also found to be low.
Conclusion
The comprehensive analytical workflow employed in this study provides a robust validation of the purity of synthesized this compound. The combination of chromatographic and spectroscopic techniques offers both high-resolution separation of impurities and an absolute measure of purity.[3] The synthesized material, with a purity of >99%, is of high quality and suitable for use in demanding research and development applications. This guide demonstrates a best-practice approach for the purity assessment of novel synthesized compounds.
References
A Comparative Analysis of 2,5-dibutyl-1H-imidazole and Commercially Available Imidazoles
In the landscape of heterocyclic chemistry, imidazoles represent a cornerstone scaffold, pivotal in the development of pharmaceuticals and functional materials. This guide provides a comparative overview of the lesser-known 2,5-dibutyl-1H-imidazole against its more common, commercially available counterparts such as imidazole, 1-methylimidazole, 2-methylimidazole, and 2-ethylimidazole. This analysis is tailored for researchers, scientists, and professionals in drug development, offering insights into its physicochemical properties and potential applications.
Note on Data Availability: Extensive searches for specific experimental data on the physicochemical properties (melting point, boiling point, and solubility) of this compound did not yield concrete values within publicly accessible databases and scientific literature. The comparison presented herein is based on available computed data and established chemical principles to infer its properties relative to well-characterized imidazoles.
Physicochemical Properties: A Comparative Table
The following table summarizes the available physicochemical data for this compound alongside its commercially available analogs. This allows for a direct comparison of their fundamental properties.
| Property | This compound | Imidazole | 1-Methylimidazole | 2-Methylimidazole | 2-Ethylimidazole |
| CAS Number | 88346-58-1 | 288-32-4[1] | 616-47-7[1] | 693-98-1[2] | 1072-62-4[3] |
| Molecular Formula | C₁₁H₂₀N₂ | C₃H₄N₂[1] | C₄H₆N₂[1] | C₄H₆N₂[2] | C₅H₈N₂[3] |
| Molecular Weight ( g/mol ) | 180.29 | 68.08[1] | 82.10[1] | 82.10[2] | 96.13[3] |
| Melting Point (°C) | Data not available | 89-91[1] | -6[1] | 142-145[2] | 78-81[3] |
| Boiling Point (°C) | Data not available | 256[1] | 198[1] | 267-268[2] | 268[3] |
| Solubility | Data not available | Soluble in water (633 g/L)[1] | Miscible with water[4] | Highly soluble in water[2] | Soluble in water (617 g/L at 20°C)[5] |
| LogP (Computed) | 3.09 | -0.08 | -0.23 | 0.21 | 0.64 |
Comparative Analysis of Physicochemical Properties
The presence of two butyl groups on the imidazole ring of this compound is expected to significantly influence its physical and chemical properties compared to the smaller, commercially available imidazoles.
-
Melting and Boiling Points: The significantly larger molecular weight and surface area of this compound suggest that it will have stronger van der Waals forces compared to imidazole, 1-methylimidazole, 2-methylimidazole, and 2-ethylimidazole. This would likely result in a higher boiling point. The melting point is more difficult to predict as it is also influenced by the efficiency of crystal lattice packing. The flexible butyl chains might disrupt efficient packing, potentially leading to a lower melting point than more rigid or symmetrically substituted imidazoles.
-
Solubility: The two long alkyl chains in this compound will impart significant nonpolar character to the molecule. Consequently, its solubility in polar solvents like water is expected to be substantially lower than that of imidazole and its smaller alkylated derivatives, which are all highly water-soluble[1][2][4][5]. Conversely, it is expected to exhibit good solubility in nonpolar organic solvents.
-
Lipophilicity (LogP): The computed LogP value of 3.09 for this compound indicates a significantly higher lipophilicity ("oil-loving" nature) compared to the other imidazoles in the table. This property is crucial in drug development as it affects membrane permeability and distribution within biological systems.
Experimental Protocols: Synthesis of Substituted Imidazoles
The Radziszewski imidazole synthesis is a classic and versatile method for the preparation of 2,4,5-trisubstituted imidazoles, and its principles can be adapted for the synthesis of 2,5-disubstituted imidazoles like this compound[6][7].
General Procedure for Radziszewski Imidazole Synthesis:
This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia[6].
-
Reaction Setup: A mixture of the 1,2-dicarbonyl compound (1 equivalent), the aldehyde (1 equivalent), and a source of ammonia (e.g., ammonium acetate or aqueous ammonia, in excess) is prepared in a suitable solvent, often a lower alcohol like ethanol or methanol.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to a work-up procedure, which may involve neutralization with a base and extraction with an organic solvent. The crude product is then purified, commonly by recrystallization or column chromatography, to yield the desired substituted imidazole.
For the specific synthesis of this compound, a suitable 1,2-dicarbonyl compound and an aldehyde bearing butyl groups would be required.
Mandatory Visualization: Antifungal Mechanism of Action
Many commercially available imidazole derivatives function as antifungal agents. Their primary mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane[4][8]. The disruption of ergosterol synthesis leads to a dysfunctional cell membrane and ultimately, fungal cell death.
Caption: Antifungal mechanism of imidazole derivatives.
This guide provides a foundational comparison of this compound with common commercially available imidazoles. Further experimental investigation is necessary to fully elucidate the specific properties and potential applications of this disubstituted imidazole.
References
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]
- 3. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. 2,5-diethyl-4-phenyl-1H-imidazole | C13H16N2 | CID 134910218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of 2,5-dibutyl-1H-imidazole Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the consistent and reliable synthesis of target molecules is paramount. This guide provides a comparative analysis of established methods for the synthesis of 2,5-dibutyl-1H-imidazole, a valuable building block in medicinal chemistry. By presenting detailed experimental protocols, quantitative performance data, and an examination of their reproducibility, this document aims to inform the selection of the most suitable synthetic route for specific research and development needs.
The imidazole nucleus is a cornerstone in the design of pharmacologically active compounds. The specific substitution pattern of this compound offers a unique combination of lipophilicity and potential for further functionalization, making it an attractive scaffold for novel therapeutics. However, the reproducibility of its synthesis can be influenced by the chosen methodology. This guide focuses on two prominent and adaptable methods for imidazole synthesis: the Van Leusen reaction and the Debus-Radziszewski synthesis.
Comparative Analysis of Synthesis Methods
A direct comparison of the two most promising methods for synthesizing this compound reveals distinct advantages and disadvantages in terms of yield, reaction conditions, and operational simplicity. The following table summarizes the key quantitative data, providing a clear overview for at-a-glance comparison.
| Parameter | Method 1: Modified Van Leusen Synthesis | Method 2: Debus-Radziszewski Synthesis |
| Yield | Moderate to High | Variable, generally moderate |
| Purity | Generally high after chromatography | Requires significant purification |
| Reaction Time | 12-24 hours | 24-48 hours |
| Reaction Temperature | Room temperature to gentle reflux | Elevated temperatures often required |
| Starting Materials | Valeraldehyde, Ammonia, Tosylmethyl isocyanide (TosMIC) | 5,6-Decanedione, Valeraldehyde, Ammonia |
| Reproducibility | Generally good with consistent reagent quality | Can be sensitive to reaction conditions and reagent purity |
Experimental Protocols
To ensure the accurate replication of these synthetic routes, detailed experimental procedures for each method are provided below.
Method 1: Modified Van Leusen Synthesis of this compound
This one-pot, three-component approach is adapted from the well-established Van Leusen imidazole synthesis.[1]
Procedure:
-
To a solution of valeraldehyde (1.0 equivalent) in a suitable solvent such as methanol or dimethoxyethane, add a solution of ammonia in methanol (excess, typically 2.0-3.0 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the in-situ formation of the aldimine.
-
Add tosylmethyl isocyanide (TosMIC) (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Method 2: Debus-Radziszewski Synthesis of this compound
This classical method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3]
Procedure:
-
In a sealed reaction vessel, combine 5,6-decanedione (1.0 equivalent), valeraldehyde (1.0 equivalent), and a source of ammonia such as ammonium acetate or a solution of ammonia in an alcohol (excess, typically 3.0-5.0 equivalents).
-
The reaction mixture is heated in a suitable solvent (e.g., ethanol, acetic acid) at a temperature ranging from 80 °C to reflux for 24-48 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product often requires extensive purification by column chromatography to isolate the desired this compound.
Reproducibility and Key Considerations
The Modified Van Leusen Synthesis generally offers better reproducibility due to its milder reaction conditions and the relatively stable nature of the key reagent, TosMIC.[1] However, the purity of TosMIC is crucial for consistent results, and batch-to-batch variations can affect yields. The one-pot nature of this reaction simplifies the procedure, but careful control of stoichiometry is necessary to minimize side-product formation.
The Debus-Radziszewski Synthesis , while being a classical and versatile method, can exhibit lower reproducibility.[2][3] The higher reaction temperatures can lead to the formation of by-products, making purification more challenging and potentially lowering the isolated yield. The purity of the starting dicarbonyl compound, 5,6-decanedione, is also a critical factor influencing the outcome and consistency of the reaction.
Visualizing the Synthetic Comparison
To better illustrate the decision-making process for selecting a synthesis method, the following diagram outlines the logical workflow.
Conclusion
Both the Modified Van Leusen and the Debus-Radziszewski syntheses provide viable routes to this compound. For applications where high purity and consistent, reproducible yields are critical, the Modified Van Leusen Synthesis is the recommended approach, provided that high-quality TosMIC is utilized. The Debus-Radziszewski Synthesis remains a valuable alternative, particularly when the cost and availability of the specific α-dicarbonyl starting material are favorable, though researchers should be prepared for more rigorous purification and potential variability in outcomes. The choice of synthesis will ultimately depend on the specific priorities and constraints of the research or development project.
References
- 1. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Prudent Disposal of 2,5-dibutyl-1H-imidazole: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2,5-dibutyl-1H-imidazole, designed for researchers, scientists, and drug development professionals. The information is structured to ensure safe handling and compliance with standard laboratory safety protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE). Based on the general hazard profile of imidazole compounds, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant dust or aerosols are expected, a NIOSH-approved respirator may be necessary.
Avoid creating dust or aerosols. Do not handle until all safety precautions have been read and understood.[1]
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as a hazardous chemical waste. Do not discharge it into drains or the environment.[2][3][4]
-
Collection:
-
Collect waste this compound in its pure form or in solution in a designated, properly labeled, and sealable waste container.[5]
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (88346-58-1) and an indication of the hazards (e.g., "Corrosive," "Harmful if swallowed," based on general imidazole data).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]
-
Store in a cool, dry place away from direct sunlight and sources of ignition.[5]
-
-
Disposal:
III. Spill and Contamination Cleanup
In the event of a spill, take the following steps:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
IV. Quantitative Data Summary
As no specific SDS for this compound is available, quantitative data is based on the parent compound, imidazole (CAS No. 288-32-4). These values should be used as a general reference and may not accurately represent the properties of the dibutylated derivative.
| Property | Value (for Imidazole) | Reference |
| Acute Oral Toxicity (LD50) | 1130 mg/kg (Rat) | --INVALID-LINK-- |
| Acute Dermal Toxicity (LD50) | 400 - 600 mg/kg (Rabbit) | --INVALID-LINK-- |
| Transport Classification | UN 3263, Corrosive solid, basic, organic, n.o.s. | --INVALID-LINK-- |
| Hazard Class | 8 (Corrosive) | --INVALID-LINK-- |
| Packing Group | II or III (depending on concentration and formulation) | --INVALID-LINK-- |
V. Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2,5-dibutyl-1H-imidazole
This document provides crucial safety and logistical information for the handling and disposal of 2,5-dibutyl-1H-imidazole. The following procedures are based on best practices for handling imidazole derivatives and are intended for use by trained research, scientific, and drug development professionals in a laboratory setting.
Chemical Profile:
-
Name: this compound
-
Structure: While a specific Safety Data Sheet (SDS) is not available for this compound, it belongs to the imidazole class of heterocyclic aromatic organic compounds. Imidazoles can be corrosive and may cause skin burns and eye damage.[1] They may also be harmful if swallowed.[1]
-
Appearance: The physical state is not definitively known without a specific SDS, but many imidazole derivatives are solids at room temperature.[2][3]
Personal Protective Equipment (PPE)
Proper PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][4] A face shield provides additional protection against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or rubber gloves are generally recommended for handling imidazole compounds.[5] Always check the manufacturer's glove compatibility chart. |
| Body Protection | Fully-buttoned laboratory coat | A lab coat provides a primary barrier against accidental spills. |
| Respiratory Protection | Use in a certified chemical fume hood | All work should be conducted in a properly functioning fume hood to avoid inhalation of any dust or vapors.[4][5] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2][4] |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently certified.[5][6]
-
Location: All handling of this compound should be performed inside a certified chemical fume hood.[4][5]
-
Manipulation: Avoid generating dust if the compound is a solid.[1] Use appropriate tools for transfers.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[7]
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.[6]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5][6]
-
The storage area should be secured and accessible only to authorized personnel.
Emergency Procedures
Exposure Response:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6] Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes in a safety shower.[6] Remove all contaminated clothing while under the shower.[6] Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air immediately.[2][6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Seek immediate medical attention.[1][2] |
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, and if properly trained and equipped, contain the spill with an inert absorbent material.
-
Clean-up: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
-
Large Spills: For large spills, evacuate the laboratory, secure the area, and contact your institution's Environmental Health & Safety (EH&S) department immediately.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible waste container.[5]
-
Labeling: The waste container must be labeled with the full chemical name and appropriate hazard warnings.
-
Storage: Store the waste container in a designated, secure waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
Workflow and Safety Protocols
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
